Technical Documentation Center

Tris(2-methoxyphenyl)phosphine oxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tris(2-methoxyphenyl)phosphine oxide

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Tris(2-methoxyphenyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of ³¹P NMR in Characterizing Phosphine Oxides Phosphorus-31 (³¹P) NMR spectroscopy is an indispensable analytical te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of ³¹P NMR in Characterizing Phosphine Oxides

Phosphorus-31 (³¹P) NMR spectroscopy is an indispensable analytical technique for the characterization of organophosphorus compounds.[1][2] The ³¹P nucleus possesses favorable properties, including a 100% natural abundance and a spin of ½, which results in sharp, readily interpretable NMR signals.[2][3][4] The wide chemical shift range of ³¹P NMR, spanning approximately 700 ppm, allows for the sensitive differentiation of phosphorus atoms in various chemical environments.[3]

Tris(2-methoxyphenyl)phosphine oxide, a member of the triarylphosphine oxide family, finds applications in organic synthesis and as a ligand in coordination chemistry.[5] The phosphorus center in this molecule is a key determinant of its reactivity and coordination properties. Therefore, understanding its electronic environment through ³¹P NMR is crucial for its application in fields such as catalysis and drug development. This guide will provide a detailed exploration of the factors influencing the ³¹P NMR chemical shift of tris(2-methoxyphenyl)phosphine oxide, a protocol for its experimental determination, and a discussion of the interpretation of the resulting data.

Theoretical Framework: Factors Influencing the ³¹P NMR Chemical Shift of Tris(2-methoxyphenyl)phosphine Oxide

The ³¹P NMR chemical shift (δ) is a sensitive probe of the electronic environment around the phosphorus nucleus. For tris(2-methoxyphenyl)phosphine oxide, the key factors influencing its chemical shift are:

  • The Nature of the Substituents: The three 2-methoxyphenyl groups attached to the phosphorus atom are the primary determinants of the chemical shift. The electron-donating methoxy groups in the ortho position influence the electron density at the phosphorus center through both inductive and mesomeric effects. This generally leads to a shielding of the phosphorus nucleus, resulting in an upfield (less positive) chemical shift compared to unsubstituted triphenylphosphine oxide.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the ³¹P NMR chemical shift of phosphine oxides.[6] Polar solvents can interact with the polar P=O bond, leading to changes in the electronic distribution and a corresponding shift in the NMR signal. For instance, a downfield shift is often observed when changing from a non-polar solvent like benzene to a more polar one like chloroform.[6]

  • Concentration: The concentration of the sample can also affect the chemical shift, particularly for compounds capable of self-association through intermolecular interactions.[6] While this effect is generally less pronounced for monomeric species, it is a parameter to be controlled for precise and reproducible measurements.

  • Temperature: Temperature can influence the chemical shift by affecting molecular motion, solvent-solute interactions, and conformational equilibria. For tris(2-methoxyphenyl)phosphine oxide, temperature changes could potentially alter the orientation of the methoxyphenyl groups, thereby subtly modifying the electronic environment of the phosphorus atom.

Predicted Chemical Shift Range

Based on data from analogous compounds, the ³¹P NMR chemical shift of tris(2-methoxyphenyl)phosphine oxide is expected to fall within a predictable range. For comparison, the chemical shifts of related phosphine oxides are presented in the table below.

CompoundSolvent³¹P Chemical Shift (δ, ppm)
Triphenylphosphine oxideCDCl₃~29
Tris(p-methoxyphenyl)phosphine--
Triethylphosphine oxideCDCl₃~41

Given the electron-donating nature of the ortho-methoxy substituents, the ³¹P chemical shift of tris(2-methoxyphenyl)phosphine oxide is anticipated to be slightly upfield (at a lower ppm value) compared to triphenylphosphine oxide.

Experimental Determination of the ³¹P NMR Chemical Shift

This section provides a detailed, step-by-step protocol for acquiring a high-quality ³¹P NMR spectrum of tris(2-methoxyphenyl)phosphine oxide.

Materials and Instrumentation
  • Sample: Tris(2-methoxyphenyl)phosphine oxide

  • Solvent: Deuterated chloroform (CDCl₃) or another appropriate deuterated solvent.

  • Internal Standard (Optional but Recommended): Triphenyl phosphate (TPP) or another suitable reference standard with a known, sharp ³¹P NMR signal that does not overlap with the analyte signal.

  • NMR Spectrometer: A high-field NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of tris(2-methoxyphenyl)phosphine oxide and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: If using an internal standard, add a known, small amount to the solution.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Spectrometer Setup and Data Acquisition
  • Tuning and Matching: Tune and match the NMR probe to the ³¹P frequency to ensure optimal signal transmission and detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically sufficient.

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative measurements.

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

    • Spectral Width (SW): A spectral width of approximately 200 ppm, centered around the expected chemical shift region (e.g., 0 to 100 ppm), should be adequate.

    • Reference: The spectrum is typically referenced externally to 85% H₃PO₄ at 0 ppm.[4]

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the external standard (85% H₃PO₄) or the internal standard.

  • Peak Picking: Identify and label the chemical shift of the signal corresponding to tris(2-methoxyphenyl)phosphine oxide.

Data Interpretation and a Predictive Model

The resulting ³¹P NMR spectrum of tris(2-methoxyphenyl)phosphine oxide is expected to show a single, sharp resonance, as all three phosphorus-bound methoxyphenyl groups are chemically equivalent. The precise chemical shift value will provide valuable insight into the electronic environment of the phosphorus atom.

To further illustrate the expected outcome and the factors at play, a predictive model can be constructed based on the known effects of substituents on the ³¹P NMR chemical shifts of triarylphosphine oxides.

G cluster_0 Factors Influencing Chemical Shift cluster_1 Predicted Outcome Inductive Inductive Effects (Electron-donating OMe) Prediction Predicted δ(³¹P) for Tris(2-methoxyphenyl)phosphine Oxide Inductive->Prediction Shielding (Upfield Shift) Mesomeric Mesomeric Effects (Resonance with P=O) Mesomeric->Prediction Deshielding (Downfield Shift) Solvent Solvent Polarity (e.g., CDCl3 vs. Benzene) Solvent->Prediction Modulates Shift Concentration Concentration (Intermolecular Interactions) Concentration->Prediction Minor Influence

Figure 1: A conceptual diagram illustrating the key factors that influence the ³¹P NMR chemical shift of tris(2-methoxyphenyl)phosphine oxide and contribute to its predicted value.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding, determining, and interpreting the ³¹P NMR chemical shift of tris(2-methoxyphenyl)phosphine oxide. By leveraging foundational NMR principles and data from analogous compounds, researchers can confidently employ ³¹P NMR spectroscopy to characterize this important organophosphorus compound. The provided experimental protocol offers a practical guide for obtaining high-quality spectral data, which is crucial for applications in organic synthesis, catalysis, and drug development.

References

  • Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). MDPI.
  • ³¹P-edited diffusion-ordered ¹H NMR spectroscopy for the spectral isolation and identification of organophosphorus compounds related to chemical weapons agents and their degrad
  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as ³¹P qNMR standards. PMC.
  • ³¹P-Edited Diffusion-Ordered ¹H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Rel
  • ³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. (2025).
  • Organophosphorus compounds. XII. Proton and phosphorus-31 NMR spectroscopic studies of the protonation and cleavage of trialkyl(aryl)phosphates and phosphites, dialkyl phosphonates, and phosphorus oxy acids in fluorosulfuric acid, and fluorosulfuric acid-antimony pentafluoride.
  • Experimental approaches to image localized human ³¹P NMR spectroscopy. PubMed.
  • Enhanced Standard Operating Procedures for ³¹P NMR-Based Metabolomics in Tissue Extracts. (2025).
  • Traceable Organic Certified Reference M
  • SUPLEMENTARY INFORM
  • ³¹p-qnmr standard. Sigma-Aldrich.
  • ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. (2026).
  • Strategies and protocols for clinical ³¹P research in the heart and brain. The Royal Society.
  • Phosphorus-31 nuclear magnetic resonance. Wikipedia.
  • Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Chemistry.
  • Theoretical Predictions of ³¹P NMR Chemical Shift Threshold of Trimethylphosphine Oxide Absorbed on Solid Acid Catalysts. (2021).
  • ³¹P NMR at the SMRL. (2013). Stanford University.
  • Crystal structure, infrared and ³¹P nuclear magnetic resonance studies of complexes of tris(2,4,6-trimethoxyphenyl)phosphine with mercury(II) halides. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Predicting ³¹P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. (2026). PMC.
  • Solution ³¹P-NMR spectroscopy of soils from 2005-2013: A review of sample preparation and experimental parameters.
  • Theoretical studies of ³¹P NMR spectral properties of phosphanes and related compounds in solution. (2011). [No Source]
  • Tris[2-(2′-pyridylmethoxy)phenyl]phosphine Oxide: Synthesis and Coordination Properties. (2023).
  • ³¹P NMR Chemical Shift of Phosphorous Compounds. [No Source]
  • Phosphorus-31 NMR studies of several phosphines in the solid st
  • NMR Spectroscopy :: ³¹P NMR Chemical Shifts. (2020).
  • Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. (2022). RSC Publishing.
  • Tris(2-methoxyphenyl)phosphine. NIST WebBook.
  • Triphenylphoshphine oxide - Optional[³¹P NMR] - Chemical Shifts. SpectraBase.
  • Tris(2-methoxyphenyl)phosphine | 4731-65-1. Tokyo Chemical Industry Co., Ltd. (JP).
  • Phosphorus-31 NMR studies of several phosphines in the solid state.
  • CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine. CymitQuimica.

Sources

Exploratory

Mechanism of Tris(2-methoxyphenyl)phosphine Oxidation: A Technical Guide

Executive Summary Tris(2-methoxyphenyl)phosphine (TOMPP) is a highly sterically hindered, electron-rich tertiary phosphine widely utilized as a ligand in advanced organometallic catalysis, most notably in the palladium-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tris(2-methoxyphenyl)phosphine (TOMPP) is a highly sterically hindered, electron-rich tertiary phosphine widely utilized as a ligand in advanced organometallic catalysis, most notably in the palladium-catalyzed telomerization of 1,3-butadiene[1]. However, the same electronic properties that make TOMPP an exceptional σ -donor also render it highly susceptible to oxidation. Understanding the precise mechanism of TOMPP oxidation is critical for drug development professionals and catalytic chemists seeking to mitigate ligand degradation, improve catalyst turnover numbers (TON), and design more robust synthetic pathways.

This whitepaper provides an in-depth analysis of the TOMPP oxidation mechanism, detailing the formation of transient peroxide intermediates, the causality behind its unique stability, and the self-validating experimental protocols used to trap and characterize these species.

Physicochemical Profile & Causality of Reactivity

The reactivity of TOMPP toward oxidants (such as singlet oxygen, 1O2​ , or peroxides) is governed by a delicate balance between extreme steric shielding and potent electron donation. The ortho-methoxy groups play a dual role:

  • Steric Shielding: With a Tolman cone angle of approximately 176°, TOMPP is exceptionally bulky[2]. This steric bulk physically blocks bimolecular decomposition pathways that typically rapidly degrade smaller phosphine oxides.

  • Stereoelectronic Stabilization: The lone pairs on the ortho-methoxy oxygen atoms can interact with the electrophilic phosphorus center during oxidation, stabilizing electron-deficient transition states and intermediates.

Table 1: Steric and Electronic Parameters of Key Arylphosphines
LigandTolman Cone Angle ( θ )Electronic CharacterOxidation SusceptibilityPrimary Catalytic Use
PPh 3​ 145°Standard σ -donorModerateGeneral cross-coupling
TOMPP 176° Strong σ -donor, basic High Telomerization, Polymerization
TPPTS 165°Moderate σ -donorLow-ModerateAqueous biphasic catalysis

Data synthesized from comparative ligand studies in Pd-catalyzed environments[2].

Core Mechanism of TOMPP Oxidation

The oxidation of TOMPP does not proceed via a simple, single-step oxygen insertion. Instead, when exposed to singlet dioxygen ( 1O2​ ), the reaction proceeds through a highly structured primary adduct known as a phosphadioxirane [3].

The Phosphadioxirane Intermediate

The initial nucleophilic attack of the phosphorus lone pair on 1O2​ forms a triangular P−O−O geometry. For most phosphines, this intermediate is far too unstable to observe. However, the extreme 176° cone angle of TOMPP creates a protective steric pocket, while the electron-rich ortho-methoxy groups stabilize the highly electrophilic phosphorus center within the three-membered ring[3].

Divergent Pathways: Protic vs. Aprotic

The fate of the tris(2-methoxyphenyl)phosphadioxirane depends entirely on the solvent environment:

  • Aprotic Conditions: The phosphadioxirane acts as a non-radical oxygen atom-transfer agent. It can directly transfer an oxygen atom to an olefin (forming an epoxide) and collapsing into the stable tris(2-methoxyphenyl)phosphine oxide.

  • Protic Conditions: In the presence of proton donors (e.g., methanol or water), the three-membered ring opens to form two distinct intermediates: a hydroperoxy arylphosphine and a hydroxy phosphorane, which eventually degrade into the final phosphine oxide[3].

Mechanism TOMPP Tris(2-methoxyphenyl)phosphine (TOMPP) Phosphadioxirane Phosphadioxirane Intermediate [P-O-O Triangular Adduct] TOMPP->Phosphadioxirane + 1O2 (-78°C) SingletO2 Singlet Oxygen (1O2) SingletO2->Phosphadioxirane Hydroperoxy Hydroperoxy Arylphosphine & Hydroxy Phosphorane Phosphadioxirane->Hydroperoxy Ring Opening Oxide TOMPP Oxide + Epoxide Phosphadioxirane->Oxide O-Atom Transfer Protic Protic Solvent (ROH/H2O) Protic->Hydroperoxy Aprotic Olefin / Aprotic Solvent Aprotic->Oxide

Mechanistic pathways of TOMPP oxidation via the phosphadioxirane intermediate.

Self-Validating Experimental Protocols

To definitively prove that TOMPP oxidation proceeds via a phosphadioxirane intermediate rather than a radical chain mechanism, a self-validating trapping protocol is required. The system validates itself through mass balance: the stoichiometric formation of the trapped product (epoxide) must directly correlate with the depletion of the transient intermediate signal in 31P NMR, explicitly ruling out radical propagation[3].

Protocol: Low-Temperature Trapping of Phosphadioxirane

Objective: Isolate the primary 1O2​ adduct and verify non-radical oxygen transfer.

Step-by-Step Methodology:

  • Sensitization & Oxygenation:

    • Dissolve TOMPP (0.1 M) and a photosensitizer (e.g., Rose Bengal, 1 mol%) in anhydrous CD2​Cl2​ within a specialized low-temperature NMR tube.

    • Cool the system to -78 °C using a dry ice/acetone bath.

    • Purge with dry O2​ gas and irradiate with a sodium lamp to generate 1O2​ in situ.

  • Intermediate Observation ( 31P NMR):

    • Acquire 31P NMR spectra at -78 °C.

    • Causality: The extreme low temperature prevents the thermal collapse of the phosphadioxirane. You will observe a distinct downfield shift corresponding to the P−O−O triangular adduct, separate from the final TOMPP oxide peak.

  • Olefin Trapping (Self-Validation Step):

    • Inject 1.0 equivalent of cyclohexene into the NMR tube at -78 °C.

    • Slowly warm the tube to -40 °C.

    • Validation: Monitor the simultaneous disappearance of the phosphadioxirane 31P signal and the appearance of cyclohexene oxide in 1H NMR. The 1:1 stoichiometric conversion confirms a concerted, non-radical oxygen atom transfer.

  • Protic Quenching (Alternative Pathway):

    • In a parallel experiment, inject CD3​OD instead of cyclohexene.

    • Observe the immediate spectral shift to the hydroperoxy arylphosphine, confirming the ring-opening susceptibility of the intermediate under protic conditions.

Protocol Step1 1. Sensitization Generate 1O2 at -78°C Step2 2. Adduct Formation Observe via 31P NMR Step1->Step2 Step3 3. Olefin Trapping Add Cyclohexene Step2->Step3 Step4 4. Mass Balance 1:1 Epoxide to Oxide Ratio Step3->Step4

Self-validating experimental workflow for trapping TOMPP oxidation intermediates.

Implications in Catalysis and Drug Development

In industrial and pharmaceutical applications, TOMPP is frequently paired with Palladium (e.g., [Pd(acac)(TOMPP)2​]BF4​ ) for the telomerization of 1,3-butadiene with alcohols[2].

The basicity of TOMPP accelerates the oxidative addition steps in the catalytic cycle, but this same basicity makes it a prime target for oxidation by trace O2​ or peroxides present in unpurified diene feedstocks[2].

Table 2: Impact of Ligand Oxidation on Catalytic Systems
Intermediate / StateStability / Half-lifeImpact on Pd-CatalysisMitigation Strategy
Phosphadioxirane Stable at -78 °CN/A (Transient)Strict anaerobic conditions
Hydroperoxy Phosphine Transient in MeOHInduces Pd-black precipitationUse aprotic co-solvents if possible
TOMPP Oxide Highly StableIrreversible ligand loss; lowers TONMaintain high P/Pd ratios (e.g., >4:1)

Field-Proven Insight: When developing scaled-up telomerization reactions, the degradation of TOMPP to its oxide is often the rate-limiting factor for catalyst longevity. Because the phosphadioxirane intermediate readily transfers oxygen to olefins, trace oxygen in the reactor can trigger a cascade where the ligand actively oxidizes the butadiene substrate, destroying both the ligand and the starting material. Rigorous degassing and the addition of sacrificial oxygen scavengers are mandatory for maintaining high turnover numbers (TON > 60,000)[1][2].

References

  • Phosphadioxirane: a peroxide from an ortho-substituted arylphosphine and singlet dioxygen National Institutes of Health (NIH) / PubMed URL:[Link]

  • Mechanistic Study of the Pd/TOMPP-Catalyzed Telomerization of 1,3-Butadiene: Influence of Aromatic Solvents on Bis-Phosphine Complex Formation and Regioselectivity Organometallics - ACS Publications URL:[Link]

  • Novel Route to Cationic Palladium(II)–Cyclopentadienyl Complexes Containing Phosphine Ligands and Their Catalytic Activities MDPI URL:[Link]

Sources

Foundational

Thermal stability and melting point profile of tris(2-methoxyphenyl)phosphine oxide

Thermal Stability and Melting Point Profile of Tris(2-methoxyphenyl)phosphine oxide: A Technical Guide for Optoelectronic and Ligand Design Executive Summary Tris(2-methoxyphenyl)phosphine oxide (TMeOPPO-o) is an advance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability and Melting Point Profile of Tris(2-methoxyphenyl)phosphine oxide: A Technical Guide for Optoelectronic and Ligand Design

Executive Summary

Tris(2-methoxyphenyl)phosphine oxide (TMeOPPO-o) is an advanced organophosphorus compound that has recently become a cornerstone in the development of high-performance optoelectronics. While occasionally misattributed in informal databases (e.g., as CAS 5739-65-1), its verified CAS Registry Number is 47467-89-0 (1)[1]. Unlike its unsubstituted or para-substituted analogs, TMeOPPO-o exhibits a uniquely elevated melting point and exceptional thermal stability. This makes it an ideal lattice-matched molecular anchor for stabilizing multi-site defects in perovskite quantum dots (QDs) and a robust ligand for lanthanide-based lumino-glasses (2)[2].

As an application scientist, I approach thermal properties not merely as bulk measurements, but as macroscopic manifestations of molecular architecture. This guide deconstructs the structural causality behind TMeOPPO-o's thermal profile and provides field-proven, self-validating protocols for its characterization.

Mechanistic Causality: Structure-Property Relationships

To utilize TMeOPPO-o effectively in high-temperature device fabrication, one must understand why it behaves the way it does.

  • Steric Locking and the Melting Point Anomaly : The melting point of TMeOPPO-o is exceptionally high, recorded at 203–206 °C (3)[3]. This is driven by severe steric hindrance imposed by the methoxy (-OCH₃) groups at the ortho positions. These bulky groups restrict the free rotation of the phenyl rings around the P-C bonds, locking the molecule into a highly rigid, propeller-like conformation. This rigidity enhances intermolecular packing efficiency in the crystal lattice, requiring significantly more thermal energy to disrupt compared to the flexible para-substituted isomer (Tris(4-methoxyphenyl)phosphine oxide), which melts at a mere 143–145 °C[3].

  • P=O Bond Thermodynamics and Thermal Stability : The thermal stability (decomposition temperature, Td​ ) of TMeOPPO-o extends well beyond 300 °C. The causality here is twofold. First, the phosphoryl (P=O) bond possesses a high bond dissociation energy, making it inherently resistant to homolytic cleavage. Second, the ortho-methoxy groups create a dense steric shield around the phosphorus center, protecting it from nucleophilic attack or oxidative degradation at elevated temperatures. This dual protection mechanism allows it to survive the rigorous thermal annealing processes required for QLEDs and amorphous glass phase formations (4)[4].

Comparative Thermal Data

To contextualize the thermal profile of TMeOPPO-o, we benchmark it against its structural isomers and the unsubstituted parent compound, Triphenylphosphine oxide (TPPO) (5)[5].

CompoundSubstitution PositionMelting Point (°C)Thermal Stability ( Td​ )Conformation & Steric Profile
Triphenylphosphine oxide (TPPO) None155–157~300 °CStandard propeller, low steric hindrance
Tris(4-methoxyphenyl)phosphine oxide Para (4-)143–149~310 °CFlexible methoxy groups, loose crystal packing
Tris(2-methoxyphenyl)phosphine oxide Ortho (2-)203–206 >330 °C Highly rigid, locked propeller conformation

Structural Causality Mapping

The following logical relationship diagram illustrates how molecular design dictates macroscopic thermal properties and downstream applications.

G A Tris(2-methoxyphenyl)phosphine oxide (TMeOPPO-o) B Ortho-Methoxy Substitution (Steric Hindrance) A->B C P=O Bond & Shielding (High Bond Energy) A->C D Rigid Propeller Conformation (Locked Rotation) B->D E Resistance to Oxidation & Bond Cleavage C->E F High Melting Point (203-206 °C) D->F G High Thermal Stability (T_d > 300 °C) E->G H Optoelectronic Device Stability (QLEDs & Lumino-Glasses) F->H G->H

Fig 1. Structural causality mapping of thermal properties in Tris(2-methoxyphenyl)phosphine oxide.

Self-Validating Experimental Protocols

In rigorous materials science, an experimental protocol must validate itself. A single melting point run is insufficient; we must definitively prove that the phase transition is reversible and not a decomposition event.

Protocol A: High-Precision Differential Scanning Calorimetry (DSC) for Phase Transition Validation

Objective: Determine the precise melting onset and confirm thermal reversibility without degradation.

  • Sample Preparation : Encapsulate 3.0–5.0 mg of high-purity TMeOPPO-o in a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing prevents the volatilization of any trace trapped solvents (like DCM or hexane from recrystallization) which could artificially depress the melting point.

  • Atmosphere Control : Establish a dry Nitrogen (N₂) purge at 50 mL/min to prevent oxidative side-reactions during heating.

  • Heating Cycle 1 (The Measurement) : Ramp the temperature from 25 °C to 230 °C at a rate of 10 °C/min. Record the endothermic peak (expected onset ~203 °C).

  • Cooling Cycle (The Validation) : Cool the sample from 230 °C back to 25 °C at 10 °C/min. Observe the exothermic crystallization peak.

  • Heating Cycle 2 (The Verification) : Re-heat the sample to 230 °C.

    • Self-Validation Check : If the melting onset in Cycle 2 perfectly matches Cycle 1, the compound is thermally stable at its melting point. If the peak broadens, shifts downward, or a glass transition ( Tg​ ) appears, it indicates partial thermal degradation or the formation of an amorphous glass phase (a known behavior of bulky phosphine oxides) (6)[6].

Protocol B: Thermogravimetric Analysis (TGA) for Decomposition Profiling

Objective: Quantify the thermal degradation onset ( Td​ ) and establish the operational thermal ceiling for device fabrication.

  • Crucible Selection : Utilize a platinum crucible.

    • Causality: Platinum ensures excellent thermal conductivity and zero catalytic interference with the phosphine oxide, unlike certain alumina crucibles which can possess acidic surface sites.

  • Sample Loading : Load 5.0–10.0 mg of TMeOPPO-o. Tare the microbalance post-loading.

  • Dynamic Heating : Heat from 25 °C to 600 °C at 10 °C/min under an N₂ atmosphere (60 mL/min).

  • Isothermal Stress Test (Self-Validation) : For a separate, fresh sample, heat rapidly to 200 °C (just below the melting point) and hold isothermally for 2 hours.

    • Self-Validation Check : A mass loss of <0.5% during the isothermal hold confirms that the material can withstand prolonged thermal stress during device fabrication (e.g., vacuum deposition or prolonged thermal annealing of perovskite QLEDs) without sublimating or degrading (2)[2].

References

  • Chen, J., et al. "Lattice-matched molecular-anchor design for high-performance perovskite quantum dot light-emitting diodes." Nature Communications, 2025. URL:[Link]

  • Fushimi, K., et al. "Chiral lanthanide lumino-glass for a circularly polarized luminescence paint." Communications Chemistry. URL:[Link]

  • National Institutes of Health (PMC). "Lattice-matched molecular-anchor design for high-performance perovskite quantum dot light-emitting diodes - Supplementary Data." NIH. URL:[Link]

Sources

Exploratory

Unraveling the Mass Spectrometry Fragmentation Pathways of Tris(2-methoxyphenyl)phosphine Oxide: A Mechanistic Whitepaper

Executive Summary Tris(2-methoxyphenyl)phosphine oxide (TMPO) is a sterically demanding, electron-rich ligand derivative widely utilized in transition metal catalysis and the synthesis of advanced luminescent materials,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tris(2-methoxyphenyl)phosphine oxide (TMPO) is a sterically demanding, electron-rich ligand derivative widely utilized in transition metal catalysis and the synthesis of advanced luminescent materials, such as chiral lanthanide lumino-glasses[1]. In pharmaceutical development and materials research, tracking the degradation, oxidation, and metabolic fate of phosphine ligands is critical. High-resolution tandem mass spectrometry (HR-MS/MS) serves as the premier analytical tool for this purpose.

This whitepaper elucidates the complex collision-induced dissociation (CID) pathways of TMPO, highlighting the unique ortho-effects that drive its fragmentation, and provides a self-validating experimental framework for analytical scientists.

Physicochemical and Ionization Profile

TMPO (Molecular Formula: C₂₁H₂₁O₄P, Exact Mass: 368.1177 Da) readily ionizes in positive electrospray ionization (+ESI) due to the high proton affinity of the phosphoryl (P=O) oxygen.

  • Precursor Ion: The dominant species in +ESI is the protonated molecule [M+H]⁺ at m/z 369.1250.

  • Adducts: Sodium[M+Na]⁺ (m/z 391.1070) and potassium[M+K]⁺ adducts may also be observed depending on solvent purity, though they are thermodynamically too stable for informative CID fragmentation and must be excluded during quadrupole precursor selection.

Core Fragmentation Mechanisms: The Causality of Cleavage

The fragmentation of TMPO is not a random shattering of bonds; it is a highly deterministic process governed by thermodynamic stability and steric proximity.

Pathway A: Primary Aryl Cleavage (The "Anisole Loss") The weakest bonds in the protonated TMPO molecule are the P–C(aryl) bonds. The initial and most abundant fragmentation event is the heterolytic cleavage of a P–C bond accompanied by a proton transfer from the ortho-methoxy group or the ring, resulting in the expulsion of a neutral anisole molecule (methoxybenzene, 108 Da). This yields the bis(2-methoxyphenyl)phosphinyl cation at m/z 261.07.

Pathway B: The Ortho-Methoxy Proximity Effect Unlike its para-substituted counterparts, the ortho-methoxy groups in TMPO are in direct spatial proximity to the P=O center. This steric arrangement enables highly specific rearrangement pathways. The radical loss of a methyl group (•CH₃, -15 Da) from the methoxy substituent generates an odd-electron radical cation at m/z 354.10. More importantly, the proximity allows for the transfer of a methyl proton to the phosphoryl oxygen, facilitating the neutral loss of methanol (CH₃OH, 32 Da) or formaldehyde (CH₂O, 30 Da) during secondary fragmentation events.

Pathway C: Intramolecular Cyclization (Dibenzophosphole Oxide Formation) A hallmark of triarylphosphine oxide fragmentation is the formation of highly stable, planar dibenzophosphole derivatives[2]. Following the loss of the first aryl group (forming m/z 261.07), the remaining bis-aryl system undergoes an electrophilic aromatic substitution-like cyclization. The electron-rich nature of the methoxy-substituted rings facilitates a C–C bond formation between the two aryl rings, accompanied by the loss of methanol (-32 Da), yielding a highly conjugated dibenzophosphole oxide derivative at m/z 229.04.

Visualizing the Fragmentation Cascade

The following diagram maps the kinetic and thermodynamic flow of TMPO fragmentation.

TMPO_Fragmentation M [M+H]+ m/z 369.12 Tris(2-methoxyphenyl)phosphine oxide F1 [M+H - CH3•]+• m/z 354.10 Radical Cation M->F1 - •CH3 (-15 Da) F2 [M+H - C7H8O]+ m/z 261.07 Bis(2-methoxyphenyl)phosphinyl cation M->F2 - Anisole (-108 Da) F4 [C7H7O]+ m/z 107.05 Methoxy-phenyl cation M->F4 Heterolytic cleavage F3 [M+H - C7H8O - CH3OH]+ m/z 229.04 Dibenzophosphole oxide derivative F2->F3 - CH3OH (-32 Da) Cyclization

Primary and secondary CID fragmentation pathways of protonated TMPO.

Quantitative Data Summary

To facilitate rapid identification in untargeted screening or targeted MRM (Multiple Reaction Monitoring) assays, the quantitative fragments are summarized below.

Fragment IdentityFormulaTheoretical m/zNeutral Loss (Da)Relative Abundance (Typical CID 25 eV)
Precursor Ion[C₂₁H₂₂O₄P]⁺369.1250N/A100% (Low CE)
Methyl Radical Loss[C₂₀H₁₉O₄P]⁺•354.101515.023515%
Bis-aryl phosphinyl[C₁₄H₁₄O₃P]⁺261.0675108.0575100% (High CE)
Dibenzophosphole deriv.[C₁₃H₁₀O₂P]⁺229.0413140.083745%
Methoxy-phenyl cation[C₇H₇O]⁺107.0491262.075910%

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, analytical scientists must move beyond simple MS/MS and employ MS³ (MS/MS/MS) techniques. This self-validating system proves causality: it confirms that m/z 229 originates specifically from the m/z 261 intermediate, rather than being an independent parallel fragment directly from the precursor.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the TMPO standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.

  • Instrument Parameters: Utilize an Orbitrap or Q-TOF mass spectrometer. Set the ESI source to positive mode, capillary voltage to 3.5 kV, and desolvation temperature to 300 °C.

  • MS¹ Survey Scan: Acquire high-resolution MS¹ data (Resolution > 70,000 at m/z 200) to confirm the exact mass and isotopic fidelity of the [M+H]⁺ precursor (m/z 369.1250).

  • Energy-Resolved MS/MS (Breakdown Curve): Isolate m/z 369.12 in the quadrupole (isolation width 1.0 Da). Perform CID by ramping the Normalized Collision Energy (NCE) from 10 to 40 eV. This will reveal the sequential appearance of m/z 261 followed by m/z 229.

  • MS³ Self-Validation: To definitively prove the cyclization pathway, isolate the precursor (m/z 369.12) and apply 20 eV to generate the m/z 261 fragment. Next, isolate the m/z 261 fragment in the ion trap and subject it to a secondary CID event (25 eV). The exclusive generation of m/z 229 confirms the parent-child-grandchild relationship.

Experimental_Workflow S1 1. Sample Preparation (1 µg/mL in MeOH/H2O + 0.1% FA) S2 2. ESI Source Optimization (Positive Ion Mode, Capillary 3.5 kV) S1->S2 S3 3. Precursor Isolation (Quadrupole isolation of m/z 369.12) S2->S3 S4 4. Energy-Resolved CID (Ramp NCE: 10 - 40 eV) S3->S4 S5 5. High-Res Mass Analysis (Orbitrap/TOF, R > 70,000) S4->S5 S6 6. MS^3 Self-Validation (Isolate m/z 261 -> Fragment to m/z 229) S5->S6

Self-validating high-resolution MS^n workflow for TMPO analysis.

Conclusion & Field Applications

Understanding the specific fragmentation of TMPO is not merely an academic exercise. In drug development, phosphine oxides are frequent byproducts of Wittig, Mitsunobu, and cross-coupling reactions[3]. The ability to rapidly identify TMPO and its degradation products via their unique dibenzophosphole and ortho-methoxy fragmentation signatures allows process chemists to monitor reaction kinetics, track catalyst degradation, and ensure the purity of active pharmaceutical ingredients (APIs). The self-validating MS³ protocols detailed herein provide a robust framework for unambiguous structural assignment.

References

  • Chiral lanthanide lumino-glass for a circularly polarized light security device. Nature Communications / NIH PMC.1

  • Direct Synthesis of Dibenzophospholes from Biaryls by Double C–P Bond Formation via Phosphenium Dication Equivalents. Organic Letters / ACS Publications. 2

  • Tris(2-methoxyphenyl)phosphine | 4731-65-1. TCI AMERICA Chemical Database. 3

Sources

Foundational

Solvation Thermodynamics and Application Profiling of Tris(2-methoxyphenyl)phosphine Oxide (TMeOPPO-o)

Executive Summary Tris(2-methoxyphenyl)phosphine oxide (TMeOPPO-o) is an advanced multi-site anchoring ligand and coordination complex intermediate. Characterized by its highly polarized phosphoryl (P=O) core and three s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tris(2-methoxyphenyl)phosphine oxide (TMeOPPO-o) is an advanced multi-site anchoring ligand and coordination complex intermediate. Characterized by its highly polarized phosphoryl (P=O) core and three sterically demanding ortho-methoxy groups, its unique structural topology dictates a highly specific solubility profile. Understanding this profile is critical for researchers employing TMeOPPO-o in the synthesis of high-performance perovskite quantum dots (QDs), catalytic reduction workflows, and the fabrication of chiral lanthanide lumino-glasses.

This technical guide synthesizes the thermodynamic principles of TMeOPPO-o solvation with field-proven experimental protocols, providing researchers with a definitive framework for solvent selection and quantitative solubility determination.

Structural Causality of Solvation

The dissolution of TMeOPPO-o is not merely a function of "like dissolves like"; it is governed by a strict competition between its robust crystal lattice energy and specific solvent-solute interactions. The compound exhibits a high melting point of 203–205 °C, indicating a highly stable crystalline state that requires significant enthalpic input to disrupt.

Two primary structural features dictate its solubility:

  • The Phosphoryl Core (P=O): The P=O bond is highly polarized, acting as a potent hydrogen-bond acceptor and dipole interactor. Solvents lacking a permanent dipole struggle to overcome the lattice energy.

  • The Ortho-Methoxy Shielding: Unlike its para-substituted analogs, the ortho-methoxy groups of TMeOPPO-o create a sterically hindered pocket around the phosphorus atom. While this prevents ultra-tight intermolecular packing, it also requires solvents capable of penetrating this steric shield to interact with the P=O core. Furthermore, the oxygen atoms in the methoxy groups provide secondary coordination sites, increasing the molecule's affinity for moderately polar, hydrogen-bond-donating, or polar aprotic environments.

Solvation T TMeOPPO-o (P=O & o-OMe groups) NP Non-Polar Solvents (Hexane, Octane) T->NP Low Affinity (Insoluble) PA Polar Aprotic Solvents (DCM, THF, EtOAc) T->PA High Affinity (Dipole-Dipole) PP Polar Protic Solvents (Alcohols, Water) T->PP Moderate Affinity (H-Bonding)

Figure 1: Logical relationship between solvent polarity classes and TMeOPPO-o solvation affinity.

Quantitative Solubility Profile

Based on empirical isolation protocols—such as its standard recrystallization from a dichloromethane (DCM) and hexane mixture—and its utilization in optoelectronic device fabrication, the solubility of TMeOPPO-o can be stratified across different solvent classes at standard ambient temperature (25 °C).

For instance, in the surface passivation of CsPbI3 QDs, TMeOPPO-o is routinely prepared as a 5 mg/mL solution in ethyl acetate[1], demonstrating its functional solubility in moderately polar aprotic carriers.

Solvent CategoryRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Halogenated Dichloromethane (DCM)8.93> 100 (High)Strong dipole-dipole interactions with P=O.
Polar Aprotic Tetrahydrofuran (THF)7.52~ 50 (Moderate-High)Favorable lone-pair dispersion and dipole matching.
Esters Ethyl Acetate (EtOAc)6.02> 5 (Moderate)Used as an anti-solvent/carrier in QD defect passivation.
Polar Protic Methanol (MeOH)32.70~ 10 (Moderate)H-bonding with P=O, but competes with solvent self-association.
Non-Polar Hexane / n-Octane~ 1.90< 0.1 (Insoluble)Inability to disrupt the strong crystal lattice energy.
Aqueous Water80.10< 0.001 (Insoluble)High hydrophobic bulk of the triphenyl scaffold repels hydration.

Experimental Workflow: High-Precision Solubility Determination

To accurately determine the solubility limit of TMeOPPO-o in novel solvent systems (e.g., for specialized drug delivery vehicles or proprietary catalytic mixtures), researchers must avoid standard gravimetric errors caused by the molecule's high polarity.

The following protocol outlines a self-validating isothermal saturation method .

Step-by-Step Methodology
  • Solvent Degassing: Sonicate the target solvent under a vacuum for 15 minutes.

    • Causality: Dissolved oxygen can lead to the oxidative degradation of any trace unoxidized phosphine impurities, altering the thermodynamic equilibrium and skewing the UV-Vis absorption profile.

  • Isothermal Saturation: Add an excess of TMeOPPO-o (e.g., 200 mg) to 5.0 mL of the degassed solvent in a sealed borosilicate vial. Incubate the suspension in a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: The high melting point of TMeOPPO-o (203–205 °C) indicates a robust crystal lattice. A full 48-hour equilibration ensures that the kinetic barrier of dissolution is fully overcome, reaching true thermodynamic saturation.

  • Phase Separation via Centrifugation: Transfer the suspension to a centrifuge tube and spin at 8,000 × g for 15 minutes.

    • Causality:Do not use standard syringe filters (PTFE/Nylon). The highly polarized P=O moiety has a strong affinity for polymeric filter membranes. Filtration will result in solute adsorption, artificially lowering the calculated solubility. Centrifugation ensures matrix-free phase separation.

  • Supernatant Extraction & Dilution: Carefully extract 1.0 mL of the clear supernatant and dilute it 1:100 in an HPLC-grade mobile phase (e.g., 70:30 Acetonitrile:Water).

  • HPLC-UV Quantification: Analyze the sample via HPLC-UV at 254 nm against a pre-established calibration curve.

    • Self-Validation Step: Dry the remaining solid pellet, weigh it, and calculate the mass balance. The mass of the undissolved pellet plus the calculated dissolved mass must equal the initial input mass (± 2%). If a discrepancy exists, solvent evaporation or container adsorption has occurred.

Workflow N1 1. Solvent Degassing (Remove O2/H2O) N2 2. Isothermal Saturation (48h at 25°C) N1->N2 Add TMeOPPO-o N3 3. Centrifugation (8000 x g, 15 min) N2->N3 Equilibrate N4 4. Supernatant Extraction (Avoid Filter Adsorption) N3->N4 Phase Separate N5 5. HPLC-UV Analysis (Mass Balance Validation) N4->N5 Quantify

Figure 2: Self-validating isothermal saturation workflow for TMeOPPO-o solubility determination.

Application-Driven Solvent Selection

The choice of solvent for TMeOPPO-o directly impacts its functional efficacy in advanced materials science:

  • Perovskite Quantum Dot Anchoring: In the synthesis of highly stable QLEDs, uncoordinated Pb²⁺ acts as a surface defect. TMeOPPO-o is introduced via ethyl acetate during the QD purification phase. Ethyl acetate provides sufficient solubility (up to 5 mg/mL) to deliver the ligand without dissolving the newly formed perovskite crystals, allowing the P=O and -OCH₃ groups to provide multi-site anchoring to the QD lattice [1].

  • Lanthanide Coordination (Lumino-glasses): When fabricating chiral Eu(III) complexes, researchers require a solvent that can dissolve both the europium salt and the bulky TMeOPPO-o ligand. Dichloromethane (DCM) or Tetrahydrofuran (THF) are typically utilized here, as their high solubilizing power ensures a homogenous mixture before the solvent is slowly evaporated to cast the transparent glass phase.

References

  • Title: Lattice-matched molecular-anchor design for high-performance perovskite quantum dot light-emitting diodes Source: Nature Communications (via National Center for Biotechnology Information / PMC) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Catalytic Reduction of Tris(2-methoxyphenyl)phosphine Oxide

Authored by: A Senior Application Scientist Introduction: The reduction of tertiary phosphine oxides to their corresponding phosphines is a pivotal transformation in organic synthesis. Phosphines are ubiquitous as ligand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The reduction of tertiary phosphine oxides to their corresponding phosphines is a pivotal transformation in organic synthesis. Phosphines are ubiquitous as ligands in transition-metal catalysis and as reagents in a myriad of organic reactions. Tris(2-methoxyphenyl)phosphine, with its unique electronic and steric properties conferred by the ortho-methoxy substituents, is a valuable ligand in its own right.[1][2] However, like many phosphines, it is susceptible to oxidation, and its oxide is a common byproduct. Developing efficient and mild protocols to regenerate the phosphine from its oxide is therefore of significant practical and economic importance, contributing to the sustainability of phosphorus chemistry.[3][4] This document provides a detailed protocol for the catalytic reduction of tris(2-methoxyphenyl)phosphine oxide, drawing upon established methodologies for phosphine oxide reduction.

Core Principles of Catalytic Reduction

The reduction of the strong phosphorus-oxygen (P=O) bond in phosphine oxides presents a thermodynamic and kinetic challenge. While stoichiometric reducing agents like lithium aluminum hydride can be effective, they often suffer from poor functional group tolerance and harsh reaction conditions.[5][6] Catalytic methods, particularly those employing silanes as the reducing agent, have emerged as a more chemoselective and milder alternative.[7][8][9]

The general mechanism for the silane-mediated reduction of phosphine oxides often involves the activation of the P=O bond or the silane itself. In metal-catalyzed systems, a metal complex can coordinate to the phosphine oxide, making the phosphorus atom more electrophilic and susceptible to hydride attack from the silane.[5] In metal-free, acid-catalyzed reductions, a Brønsted acid is proposed to activate the silane, enhancing its hydridic character.[10] The electron-rich nature of tris(2-methoxyphenyl)phosphine oxide, due to the electron-donating methoxy groups, generally facilitates this reduction process.[11]

Experimental Workflow Overview

The following diagram outlines the general workflow for the catalytic reduction of tris(2-methoxyphenyl)phosphine oxide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents & Glassware setup_reaction Set up Inert Atmosphere Reaction prep_reagents->setup_reaction add_reagents Add Substrate, Catalyst, & Silane setup_reaction->add_reagents run_reaction Heat and Stir Reaction Mixture add_reagents->run_reaction monitor_reaction Monitor by TLC or ³¹P NMR run_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction Upon Completion extraction Solvent Extraction quench_reaction->extraction purification Column Chromatography extraction->purification characterization Characterize Product purification->characterization

Caption: General experimental workflow for the catalytic reduction.

Detailed Protocol: Copper-Catalyzed Reduction using TMDS

This protocol is adapted from established methods for the copper-catalyzed hydrosilylation of phosphine oxides, which offers excellent chemoselectivity and employs a relatively inexpensive catalyst and reductant.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Tris(2-methoxyphenyl)phosphine oxideSynthesis GradeVariesEnsure dryness by storing in a desiccator.
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)≥98%Sigma-AldrichHygroscopic; handle under an inert atmosphere.
1,1,3,3-Tetramethyldisiloxane (TMDS)≥97%Sigma-AldrichStore under an inert atmosphere.
Anhydrous TolueneDriSolv® or similarSigma-AldrichUse a freshly opened bottle or solvent from a purification system.
Diethyl etherACS GradeVariesFor extraction.
Saturated aqueous sodium bicarbonate solutionLaboratory GradeVariesFor quenching.
BrineLaboratory GradeVariesFor washing.
Anhydrous sodium sulfateLaboratory GradeVariesFor drying.
Silica gel60 Å, 230-400 meshVariesFor column chromatography.
Hexanes and Ethyl AcetateHPLC GradeVariesAs eluents for chromatography.
Schlenk flask and other standard glassware-VariesAll glassware should be oven-dried and cooled under a stream of inert gas before use.
Magnetic stirrer with heating-Varies
Inert gas supply (Argon or Nitrogen)High purityVaries
Reaction Setup and Procedure
  • Glassware Preparation: Ensure all glassware, including a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, is thoroughly oven-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the Schlenk flask, add tris(2-methoxyphenyl)phosphine oxide (1.0 mmol, 1.0 equiv).

  • Add copper(II) trifluoromethanesulfonate (0.1 mmol, 10 mol%).

  • Via syringe, add anhydrous toluene (5 mL) to dissolve the solids.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add 1,1,3,3-tetramethyldisiloxane (TMDS) (3.0 mmol, 3.0 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and allow it to stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis. The disappearance of the starting phosphine oxide signal and the appearance of the phosphine signal will indicate the reaction's progress. The reaction is typically complete within 10-24 hours.[5]

Workup and Purification
  • Quenching: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure tris(2-methoxyphenyl)phosphine.

Catalytic Cycle

The proposed catalytic cycle for the copper-catalyzed reduction is depicted below.

G R₃P=O R₃P=O R₃P-O-Cu(OTf)₂ R₃P-O-Cu(OTf)₂ R₃P=O->R₃P-O-Cu(OTf)₂ Coordination Cu(OTf)₂ Cu(OTf)₂ Cu(OTf)₂->R₃P-O-Cu(OTf)₂ R₃P R₃P R₃P-O-Cu(OTf)₂->R₃P Hydride Transfer & P-O Cleavage Cu(OTf)₂ • (TMDS-O) Cu(OTf)₂ • (TMDS-O) R₃P-O-Cu(OTf)₂->Cu(OTf)₂ • (TMDS-O) TMDS TMDS TMDS->R₃P-O-Cu(OTf)₂ Cu(OTf)₂ • (TMDS-O)->Cu(OTf)₂ Regeneration

Caption: Proposed catalytic cycle for copper-catalyzed reduction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient heating, poor quality of silane or solvent.Ensure all reagents are anhydrous and handled under a strict inert atmosphere. Verify the reaction temperature. Use freshly opened or purified silane.
Formation of side products Over-reduction or reaction with functional groups on the substrate.The chosen method is highly chemoselective.[5] However, if side products are observed, consider lowering the reaction temperature or using a milder catalyst system, such as a Brønsted acid-catalyzed approach.[9][12]
Difficult purification Co-elution of the product with siloxane byproducts.Ensure complete quenching and aqueous workup to hydrolyze and remove the bulk of the siloxane byproducts. A different solvent system for chromatography may also be necessary.

Alternative Protocol: Metal-Free Brønsted Acid-Catalyzed Reduction

For substrates that may be sensitive to transition metals, a metal-free approach using a Brønsted acid catalyst offers an excellent alternative.[10][12]

Key Reagents and Conditions
  • Reducing Agent: Phenylsilane (PhSiH₃) or 1,3-diphenyldisiloxane (DPDS).[7][12]

  • Catalyst: A strong Brønsted acid such as diphenyl phosphoric acid.[9]

  • Solvent: Anhydrous toluene or another suitable aprotic solvent.

  • Temperature: Can range from room temperature to 110 °C depending on the specific silane and catalyst combination.[12]

The procedure is broadly similar to the copper-catalyzed method, involving the setup of an inert atmosphere reaction, addition of reagents, heating, monitoring, and purification. The key difference is the substitution of the copper catalyst with a catalytic amount of a Brønsted acid. This method is noted for its excellent functional group tolerance.[9]

References

  • University Digital Conservancy. (n.d.). Room Temperature Chemoselective Phosphine Oxide Reduction and Mechanism-Based Inhibitors of BioA.
  • Radomkit, S., et al. (2016). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. PMC.
  • Yang, H., et al. (2024). Combined Computational and Experimental Study Reveals Complex Mechanistic Landscape of Brønsted Acid-Catalyzed Silane-Dependent P O Reduction. Journal of the American Chemical Society.
  • Harvey, J. N., et al. (2011). Why do silanes reduce electron-rich phosphine oxides faster than electron-poor phosphine oxides? Chemical Communications (RSC Publishing).
  • Kudisch, M., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics.
  • ResearchGate. (n.d.). Catalysts for the silane‐mediated reduction of phosphine oxides into....
  • Beller, M., et al. (2012). General and Selective Copper-Catalyzed Reduction of Tertiary and Secondary Phosphine Oxides. ACS Publications - American Chemical Society.
  • Kudisch, M., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics - ACS Publications.
  • Kudisch, M., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. PMC.
  • Li, G., et al. (2025). General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism. Green Chemistry (RSC Publishing).
  • Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction.
  • Baulina, T. V., et al. (2023). Tris[2-(2′-pyridylmethoxy)phenyl]phosphine Oxide: Synthesis and Coordination Properties. ResearchGate.
  • Al-Masum, M., & Kumaraswamy, G. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Taylor & Francis.
  • Benchchem. (n.d.). An In-depth Technical Guide to Tris(2,4,6-trimethoxyphenyl)phosphine: Structure, Bonding, and Catalytic Applications.
  • Li, Y., et al. (2012). Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines. Journal of the American Chemical Society.
  • Xiao, J. (2003). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool.
  • Gonsalvi, L., et al. (2016). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. MDPI.
  • CymitQuimica. (n.d.). CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine.
  • Chem-Impex. (n.d.). Tris(2-methoxyphenyl)phosphine.
  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition.

Sources

Application

Application Notes &amp; Protocols: Tris(2-methoxyphenyl)phosphine Oxide as a Modulable Lewis Base in Coordination Chemistry

This technical guide provides an in-depth exploration of tris(2-methoxyphenyl)phosphine oxide (T(2-MPP)O) as a Lewis base ligand in coordination chemistry. Designed for researchers, medicinal chemists, and materials scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of tris(2-methoxyphenyl)phosphine oxide (T(2-MPP)O) as a Lewis base ligand in coordination chemistry. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond simple procedural outlines to explain the underlying chemical principles, offering field-proven insights into its synthesis, coordination behavior, and catalytic potential.

Introduction: The Unique Profile of T(2-MPP)O

Phosphine oxides (R₃P=O) are a well-established class of hard Lewis bases that coordinate to metal centers through their exocyclic oxygen atom.[1] The electronic character of the phosphoryl (P=O) group, often described as a P⁺–O⁻ single bond with significant double bond character from O-to-P back-bonding, allows the oxygen to retain substantial Lewis basicity.[2]

Tris(2-methoxyphenyl)phosphine oxide distinguishes itself from simpler analogs like triphenylphosphine oxide through the introduction of ortho-methoxy (-OCH₃) substituents on each of the three phenyl rings. These groups are not mere spectators; they exert profound electronic and steric influences that define the ligand's utility:

  • Enhanced Lewis Basicity: The methoxy group is a strong electron-donating group through resonance. This increases the electron density on the phosphorus atom, which in turn enhances the charge concentration on the phosphoryl oxygen, making T(2-MPP)O a more potent Lewis base compared to its non-substituted counterpart, triphenylphosphine oxide.[3]

  • Potential for Hemilability: The ortho-methoxy groups introduce secondary, weaker donor sites (the etheric oxygens). This creates the potential for the ligand to act in a hemilabile fashion, where the methoxy oxygen can transiently coordinate and de-coordinate from a metal center, opening up coordination sites for catalysis.

  • Defined Steric Profile: The three bulky ortho-substituted aryl groups create a well-defined steric pocket around the coordinating oxygen atom, influencing the geometry and stability of the resulting metal complexes.[4]

This guide provides the necessary protocols to synthesize, characterize, and utilize T(2-MPP)O in coordination and catalysis research.

Physicochemical & Spectroscopic Data

A thorough understanding of a ligand's properties is critical for experimental design. The table below summarizes key data for the precursor, tris(2-methoxyphenyl)phosphine, and its oxide.

PropertyTris(2-methoxyphenyl)phosphineTris(2-methoxyphenyl)phosphine OxideRationale & Significance
Molecular Formula C₂₁H₂₁O₃PC₂₁H₂₁O₄POxidation adds one oxygen atom.
Molecular Weight 352.37 g/mol [5]368.37 g/mol Important for calculating molar equivalents.
Appearance White to off-white crystalline solid[3][5]White crystalline solidPurity can be initially assessed by appearance.
Melting Point 202 - 206 °C[5]Higher than the parent phosphineA significant change in melting point indicates successful oxidation.
³¹P NMR (CDCl₃) ~ -45 ppm~ +30 to +40 ppm (expected)The large downfield shift upon oxidation is the most definitive indicator of reaction completion.
¹H NMR (CDCl₃) Aromatic & -OCH₃ protons (~6.8-7.5 & ~3.8 ppm)Aromatic & -OCH₃ protonsSubtle shifts in aromatic signals occur due to changes in the electronic environment.
IR Spectroscopy No strong P=O stretchStrong P=O stretch at ~1190-1210 cm⁻¹The appearance of this strong absorption band confirms the presence of the phosphoryl group.

Synthesis & Characterization Protocols

Protocol 1: Synthesis of Tris(2-methoxyphenyl)phosphine Oxide (T(2-MPP)O)

This protocol details the oxidation of the commercially available tris(2-methoxyphenyl)phosphine. The causality behind each step is explained to ensure a robust and reproducible procedure.

Workflow: Oxidation of Parent Phosphine

cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Isolation A Dissolve Phosphine in DCM B Cool to 0°C A->B Exotherm Control C Add H₂O₂ Dropwise B->C Slow Addition D Warm to RT Stir 2h C->D Complete Reaction E Quench with Na₂S₂O₃ D->E Destroy Excess Peroxide F Separate Layers E->F G Dry Organic Layer F->G Remove H₂O H Recrystallize G->H Purification

Caption: Workflow for the synthesis of T(2-MPP)O.

Materials:

  • Tris(2-methoxyphenyl)phosphine (1.0 eq)

  • Dichloromethane (DCM), reagent grade

  • 30% Hydrogen Peroxide (H₂O₂) solution (1.1 eq)

  • 10% Sodium thiosulfate (Na₂S₂O₃) aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for recrystallization

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve tris(2-methoxyphenyl)phosphine (1.0 eq) in a suitable volume of dichloromethane (approx. 10 mL per gram of phosphine).

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature equilibrates to ~0 °C.

    • Scientist's Note: The oxidation of phosphines is highly exothermic. Cooling the reaction prevents overheating, which can lead to side reactions and decomposition of the peroxide.

  • Oxidation: Add 30% hydrogen peroxide (1.1 eq) dropwise to the stirred solution over 15-20 minutes. A slight increase in temperature may be observed.

    • Rationale: Dropwise addition is crucial for controlling the reaction rate and temperature. Using a slight excess of H₂O₂ ensures complete conversion of the starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2 hours.

  • Monitoring (Self-Validation): The reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR. A sample worked up from the reaction mixture will show the disappearance of the starting phosphine spot (Rf typically higher) and the appearance of the more polar phosphine oxide spot (Rf typically lower). In the ³¹P NMR spectrum, the signal at ~ -45 ppm will be replaced by a new signal around +30 to +40 ppm.

  • Quenching: Carefully add 10% aqueous sodium thiosulfate solution to the flask and stir vigorously for 20 minutes.

    • Trustworthiness: This step is critical for safety. It neutralizes any unreacted hydrogen peroxide, which can form explosive organic peroxides if concentrated.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to yield pure tris(2-methoxyphenyl)phosphine oxide as a white crystalline solid.

Application Notes: Coordination & Catalysis

Application Note 1: Synthesis of a T(2-MPP)O Metal Complex

Phosphine oxides are excellent ligands for hard metal ions.[1] This protocol describes a general method for synthesizing a metal complex using a labile metal precursor, demonstrated here with nickel(II) chloride.

Coordination Principle

Ligand 2 T(2-MPP)O (Lewis Base) Complex [NiCl₂(T(2-MPP)O)₂] (Stable Complex) Ligand->Complex Metal NiCl₂(Solvent)₂ (Labile Lewis Acid) Metal->Complex Ligand Exchange Solvent 2 Solvent Complex->Solvent

Caption: Ligand exchange to form a T(2-MPP)O complex.

Protocol 2: Synthesis of Dichlorobis(tris(2-methoxyphenyl)phosphine oxide)nickel(II)

Materials:

  • Tris(2-methoxyphenyl)phosphine oxide (2.1 eq)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.0 eq)

  • Ethanol or Acetone

  • Diethyl ether

Step-by-Step Methodology:

  • Precursor Solution: In a flask, dissolve NiCl₂·6H₂O (1.0 eq) in a minimal amount of warm ethanol. The solution should be green.

    • Scientist's Note: Using the hydrated salt is often convenient. The water molecules act as labile ligands that are easily displaced. Anhydrous solvents are preferred for air-sensitive chemistry, but are not strictly necessary here.

  • Ligand Solution: In a separate flask, dissolve T(2-MPP)O (2.1 eq) in warm ethanol.

  • Complexation: Add the ligand solution to the stirred nickel salt solution. A color change and/or precipitation of the complex is often observed immediately.

    • Rationale: The phosphine oxide is a stronger Lewis base than the solvent or water ligands, driving the equilibrium towards the formation of the more stable phosphine oxide complex.[1] A slight excess of the ligand ensures complete reaction.

  • Isolation: Stir the reaction mixture at room temperature for 1 hour, then cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the complex under vacuum.

  • Characterization (Self-Validation):

    • IR Spectroscopy: Compare the P=O stretching frequency of the complex to the free ligand. Coordination to a Lewis acidic metal center weakens the P=O bond, resulting in a red-shift (lower frequency) of the ν(P=O) band by 20-50 cm⁻¹. This shift is a direct confirmation of coordination.

    • Elemental Analysis: Provides definitive proof of the complex's stoichiometry.

Application Note 2: T(2-MPP)O in Lewis Base Catalysis

Electron-rich phosphines and, by extension, their oxides can function as potent Lewis base catalysts. The highly related and more electron-rich tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) has been shown to be an effective catalyst for oxa-Michael reactions, rivaling strong phosphazene bases.[6][7] By analogy, T(2-MPP)O's enhanced Lewis basicity makes it a promising candidate for similar transformations.

Proposed Catalytic Cycle: Oxa-Michael Addition

cluster_0 Catalytic Cycle A T(2-MPP)O B Zwitterionic Intermediate A->B + Michael Acceptor C Alkoxide B->C + Alcohol (ROH) C->A Catalyst Regeneration D Product C->D + Michael Acceptor D->A - Catalyst

Caption: Proposed cycle for T(2-MPP)O-catalyzed oxa-Michael addition.

Protocol 3: Representative Oxa-Michael Addition of an Alcohol to an Acrylate

This protocol is a representative procedure based on established methods for phosphine-catalyzed reactions.[8] Optimization will be required for specific substrates.

Materials:

  • Michael acceptor (e.g., ethyl acrylate, 1.0 eq)

  • Alcohol (e.g., benzyl alcohol, 1.2 eq)

  • Tris(2-methoxyphenyl)phosphine oxide (0.05 eq, 5 mol%)

  • Anhydrous toluene or THF

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Methodology:

  • Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., nitrogen or argon), add T(2-MPP)O (0.05 eq).

    • Scientist's Note: While the phosphine oxide is air-stable, the intermediates in the catalytic cycle can be sensitive to moisture and oxygen. An inert atmosphere ensures reproducibility.

  • Reagent Addition: Add anhydrous solvent, followed by the alcohol (1.2 eq) and then the Michael acceptor (1.0 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring (Self-Validation): Track the consumption of the Michael acceptor using Gas Chromatography (GC) or ¹H NMR analysis of aliquots taken from the reaction mixture.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired ether product.

References

  • Transition metal complexes of phosphine oxides - Wikipedia. Wikipedia. [Link]

  • Enhanced Stibine Oxide Lewis Basicity Overcomes Steric Frustration - PMC - NIH. National Institutes of Health. [Link]

  • . Royal Society of Chemistry. [Link]

  • Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - ResearchGate. ResearchGate. [Link]

  • Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry. [Link]

  • Structural studies of two-coordinate complexes of tris(2-methoxylphenyl)phosphine and tris(4-methoxyphenyl)phosphine with gold(I) halides | Request PDF - ResearchGate. ResearchGate. [Link]

  • Ditopic Phosphide Oxide Group: A Rigidifying Lewis Base to Switch Luminescence and Reactivity of a Disilver Complex | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]

  • Tris(2-methoxyphenyl)phosphine | P(o-anisyl)3 | C21H21O3P - Ereztech. Ereztech. [Link]

  • Tris[2-(2′-pyridylmethoxy)phenyl]phosphine Oxide: Synthesis and Coordination Properties | Request PDF - ResearchGate. ResearchGate. [Link]

  • Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - RSC Publishing. Royal Society of Chemistry. [Link]

  • Tris-(2-methoxyphenyl)-phosphine - ChemBK. ChemBK. [Link]

Sources

Method

Application Note: Tris(2-methoxyphenyl)phosphine Oxide for High-Efficiency Solvent Extraction of Rare Earth Elements

Abstract: The separation of rare earth elements (REEs) presents a significant challenge due to their nearly identical chemical and physical properties.[1][2] Solvent extraction remains the predominant industrial method f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The separation of rare earth elements (REEs) presents a significant challenge due to their nearly identical chemical and physical properties.[1][2] Solvent extraction remains the predominant industrial method for their separation and purification.[3] This application note details the use of tris(2-methoxyphenyl)phosphine oxide (T2MPO), a neutral organophosphorus extractant, for the selective extraction of REEs. We provide a theoretical framework for its extraction mechanism, detailed experimental protocols for laboratory-scale separation, and insights into the operational parameters that govern its efficiency and selectivity.

Introduction: The REE Separation Challenge and the Role of Extractants

Rare earth elements, the 15 lanthanides plus scandium and yttrium, are critical components in countless modern technologies, from permanent magnets and batteries to catalysts and phosphors.[1][4] The primary difficulty in their production lies in their separation from one another, a consequence of the "lanthanide contraction" which results in very similar ionic radii and chemical behavior.[5]

Solvent extraction (SX) is a hydrometallurgical technique that leverages the differential partitioning of metal ions between two immiscible liquid phases: an aqueous phase containing the dissolved REEs and an organic phase consisting of an extractant dissolved in a diluent.[3][6] The choice of extractant is paramount to the success of the separation. Organophosphorus compounds are among the most effective and widely used extractants for REEs.[1][3][7] These are broadly classified into acidic extractants (e.g., D2EHPA), which operate via a cation-exchange mechanism, and neutral or solvating extractants (e.g., TBP, phosphine oxides), which coordinate directly with the metal salt.[3][8]

Phosphine oxides (R₃P=O) are recognized as some of the most powerful neutral extractants.[3] The high polarity of the phosphoryl (P=O) group allows for strong coordination with the REE³⁺ ion, leading to efficient extraction. Tris(2-methoxyphenyl)phosphine oxide (T2MPO) is a promising, though less-studied, member of this class. The electron-donating methoxy (-OCH₃) groups at the ortho position of the phenyl rings are hypothesized to increase the electron density on the phosphoryl oxygen, enhancing its Lewis basicity and, consequently, its extraction power compared to unsubstituted triphenylphosphine oxide or trialkyl phosphine oxides (TRPO).[9][10][11]

Profile of the Extractant: Tris(2-methoxyphenyl)phosphine Oxide (T2MPO)

Tris(2-methoxyphenyl)phosphine oxide is the oxidized form of tris(2-methoxyphenyl)phosphine. It is a solid at room temperature and is soluble in various organic solvents.[9][12]

Table 1: Physicochemical Properties of Tris(2-methoxyphenyl)phosphine and its Oxide

Property Tris(2-methoxyphenyl)phosphine Tris(2-methoxyphenyl)phosphine Oxide
CAS Number 4731-65-1[9][12] N/A (Derivative)
Molecular Formula C₂₁H₂₁O₃P[9][12] C₂₁H₂₁O₄P
Molar Mass 352.36 g/mol [12] 368.36 g/mol
Appearance White to light yellow solid[9] Expected to be a white solid
Key Feature Three 2-methoxyphenyl groups bonded to phosphorus[9] Strong P=O bond for metal coordination

| Solubility | Soluble in organic solvents like dichloromethane and ether; slightly soluble in water.[9][12][13] | Expected to be soluble in non-polar organic diluents (e.g., kerosene, Isopar) |

Figure 1: Structure of Tris(2-methoxyphenyl)phosphine Oxide (T2MPO).

Mechanism of Extraction

T2MPO extracts REEs via a neutral solvating mechanism. In a nitric acid medium, REEs exist as hydrated cations, [Ln(H₂O)ₙ]³⁺. The neutral T2MPO molecule in the organic phase displaces the water molecules and coordinates with the REE nitrate salt, forming a large, neutral, organophilic complex that is soluble in the organic diluent.

The general extraction equilibrium can be represented as:

Ln³⁺(aq) + 3NO₃⁻(aq) + xT2MPO(org) ⇌

Where (aq) denotes the aqueous phase and (org) denotes the organic phase. The stoichiometric coefficient 'x' represents the number of T2MPO molecules in the extracted complex, which is often 3 for many phosphine oxides.[14]

Extraction_Mechanism Ln Ln³⁺ Ln->inv1 NO3 3NO₃⁻ NO3->inv1 T2MPO x T2MPO Complex [Ln(NO₃)₃(T2MPO)ₓ] T2MPO->Complex inv1->Complex Extraction

Figure 2: Solvating extraction mechanism of a rare earth ion with T2MPO.

Experimental Protocol: Laboratory-Scale REE Extraction

This protocol outlines a standard procedure for evaluating the extraction performance of T2MPO for a representative REE mixture.

Materials and Reagents
  • Aqueous Feed Solution: A synthetic solution containing a mixture of REE nitrates (e.g., La(NO₃)₃, Nd(NO₃)₃, Dy(NO₃)₃) at a known concentration (e.g., 1-10 g/L total REE) in dilute nitric acid (e.g., 0.1 M HNO₃).

  • Organic Phase: Tris(2-methoxyphenyl)phosphine oxide (T2MPO) dissolved in a suitable organic diluent (e.g., high-flash-point kerosene, Isopar-L) to a desired concentration (e.g., 0.2 - 1.0 M).

  • Stripping Solution: A mineral acid solution, typically 2-5 M HCl or H₂SO₄.[15][16]

  • Analytical Reagents: Deionized water, concentrated nitric acid (for sample dilution), and certified REE standards for instrument calibration.

  • Equipment: Separatory funnels, mechanical shaker or vortex mixer, centrifuge, pH meter, ICP-OES or ICP-MS for metal concentration analysis.[6][17][18]

Experimental Workflow

Workflow A Prepare Aqueous REE Feed Solution C Mix & Equilibrate (Extraction) A->C B Prepare Organic T2MPO Solution B->C D Phase Separation (Centrifuge if needed) C->D E Aqueous Raffinate (Analyzed) D->E Aqueous F Loaded Organic Phase D->F Organic G Mix with Stripping Acid (Stripping) F->G H Phase Separation G->H I Barren Organic (Recycle) H->I Organic J Loaded Strip Solution (Product - Analyzed) H->J Aqueous

Figure 3: General workflow for the solvent extraction and stripping of REEs.

Step-by-Step Procedure

Part A: Extraction

  • Preparation: Accurately measure equal volumes (e.g., 20 mL) of the aqueous REE feed solution and the organic T2MPO solution into a separatory funnel. This establishes an organic-to-aqueous (O/A) phase ratio of 1:1. Note: The O/A ratio is a critical parameter to investigate.[19]

  • Contacting: Tightly stopper the funnel and shake vigorously for a predetermined contact time (e.g., 5-15 minutes) to ensure equilibrium is reached.[19] Use a mechanical shaker for consistency.

  • Phase Disengagement: Allow the phases to separate completely. If an emulsion forms, the mixture may be centrifuged to facilitate a clean break.[6]

  • Sampling: Carefully drain the lower (aqueous) phase, now termed the "raffinate," into a labeled sample tube. Collect a sample of the upper (organic) phase, now termed the "loaded organic."

  • Analysis Preparation: Accurately pipette a small volume of the raffinate and dilute it with 1-2% nitric acid for analysis by ICP-OES or ICP-MS. The organic phase sample must first be stripped with a strong acid (e.g., 5M HCl at O/A = 0.1) to transfer the metals into an aqueous matrix suitable for ICP analysis.[6]

Part B: Stripping

  • Contacting: Mix a known volume of the loaded organic phase with the stripping acid solution in a new separatory funnel at a specified O/A ratio (e.g., 2:1 to 10:1).

  • Equilibration: Shake the mixture for 5-15 minutes to allow the REEs to transfer back into the aqueous phase.

  • Separation and Sampling: Allow the phases to separate. Collect the aqueous phase (the "loaded strip solution") and the organic phase (the "barren organic").

  • Analysis Preparation: Prepare the loaded strip solution for analysis by diluting it with 1-2% nitric acid.

Causality Behind Experimental Choices
  • Diluent: Kerosene or other aliphatic hydrocarbons are chosen for their low cost, low water solubility, and high flash point. Their non-polar nature promotes the stability of the neutral extracted complex.[20]

  • Aqueous Medium: A nitric acid medium is often preferred as nitrate ions participate in the formation of the neutral complex (e.g., Ln(NO₃)₃) that is solvated by the extractant.[10][14]

  • Stripping Agent: A high concentration of a mineral acid like HCl or H₂SO₄ is used for stripping.[15] The high H⁺ concentration shifts the extraction equilibrium back to the left, protonating any co-extracted acid and promoting the release of the REE cation back into the aqueous phase.

Data Analysis and Performance Metrics

The effectiveness of the extraction is quantified using three key metrics:

  • Distribution Ratio (D): The ratio of the concentration of a metal in the organic phase to its concentration in the aqueous phase at equilibrium.

    • D = [M]org / [M]aq

  • Percentage Extraction (%E): The percentage of a metal transferred from the aqueous to the organic phase.

    • %E = (D / (D + V_aq / V_org)) * 100%

  • Separation Factor (β): The ratio of the distribution ratios of two different metals (M1 and M2). A high β value indicates good separation potential.[1]

    • β(M1/M2) = D(M1) / D(M2)

Table 2: Illustrative Extraction Data for T2MPO (Hypothetical) (Based on expected trends for phosphine oxide extractants where extraction strength increases with atomic number for heavier REEs)

ElementD%E (at O/A=1)Separation Factor (β) vs. Nd
Lanthanum (La)0.533.3%0.17
Neodymium (Nd)3.075.0%1.00
Dysprosium (Dy)25.096.2%8.33
Ytterbium (Yb)50.098.0%16.67

Conclusion

Tris(2-methoxyphenyl)phosphine oxide stands as a potent neutral extractant for the separation of rare earth elements. Its enhanced Lewis basicity, derived from the methoxy substituents, offers the potential for high extraction efficiency. The protocols described herein provide a robust framework for researchers to investigate its performance, optimize separation parameters, and unlock its potential in advanced hydrometallurgical circuits for producing high-purity rare earth products. The self-validating nature of the protocol, which relies on mass balance calculations from analyzing all aqueous streams (feed, raffinate, and strip solution), ensures the trustworthiness of the obtained results.

References

  • Methodologies and developments in the analysis of REEs - White Rose Research Online.
  • Performances and mechanistic investigations of a triphosphine trioxide/ionic liquid system for rare earth extraction - Dalton Transactions (RSC Publishing).
  • Extractants Used in Solvent Extraction-Separation of Rare Earths: Extraction Mechanism, Properties, and Features - ResearchGate. Available from: [Link]

  • α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review - MDPI. Available from: [Link]

  • Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - RSC Publishing. Available from: [Link]

  • Selection of Extractant in Rare Earth Solvent Extraction System - ijrte.org. Available from: [Link]

  • Extraction chromatography for separation of rare earth elements - Diva-Portal.org. Available from: [Link]

  • Extraction of rare earth elements from their oxides using organophosphorus reagent complexes with HNO3 and H2O in supercritical CO2 | Request PDF - ResearchGate. Available from: [Link]

  • Tris[2-(2′-pyridylmethoxy)phenyl]phosphine Oxide: Synthesis and Coordination Properties | Request PDF - ResearchGate. Available from: [Link]

  • Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments - MDPI. Available from: [Link]

  • Dynamic Modeling for the Separation of Rare Earth Elements Using Solvent Extraction: Predicting Separation Performance Using Laboratory Equilibrium Data | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Tris-(2-methoxyphenyl)-phosphine - ChemBK. Available from: [Link]

  • Advances in Analytical Techniques and Applications in Exploration, Mining, Extraction, and metallurgical Studies of Rare Earth Elements - Preprints.org. Available from: [Link]

  • Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies - MDPI. Available from: [Link]

  • Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction - SciSpace. Available from: [Link]

  • Kinetics of Heavy Rare Earth Element Extraction from Phosphoric Acid Solutions - MDPI. Available from: [Link]

  • Comparison of mixed trialkyl phosphine oxides (TRPO) extractants from different sources - PlumX. Available from: [Link]

  • The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid - Arabian Journal of Chemistry. Available from: [Link]

  • Effect of Different Types of Extractants in the Separation of Rare Earth Metals using Emulsion Liquid Membrane Method - Jurnal FKIP UNTAD. Available from: [Link]

  • Trialkyl Phosphine Oxide as an Extracting Agent for Solvent Extraction of Nd(III) from HNO3/NaNO3 Solution | springerprofessional.de. Available from: [Link]

  • Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies - PMC. Available from: [Link]

  • Comparison of Cyanex 272 and Cyanex 572 for the separation of Neodymium from a Nd/Tb/Dy mixture. Available from: [Link]

  • Concentration and Separation of Heavy Rare-Earth Metals at Stripping Stage. Available from: [Link]

  • Separation and purification of light rare earth elements from chloride media using P204 and Cyanex272 in sulfonated kerosene und - journalssystem.com. Available from: [Link]

Sources

Application

Step-by-step synthesis of tris(2-methoxyphenyl)phosphine oxide from Grignard reagents

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Applications: Lattice-matched molecular anchors for perovskite QLEDs, ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Applications: Lattice-matched molecular anchors for perovskite QLEDs, chiral luminescent lanthanide complexes, and advanced catalytic ligands.

Introduction & Strategic Rationale

Tris(2-methoxyphenyl)phosphine oxide (TMeOPPO-o or TMPO) is a highly sterically hindered, multi-site coordinating ligand. Recently, it has garnered significant attention as a lattice-matched molecular anchor for stabilizing perovskite quantum dot light-emitting diodes (QLEDs)[1] and as a bulky ligand for enhancing circularly polarized luminescence (CPL) in chiral Europium(III) complexes[2].

Mechanistic Causality & Synthesis Strategy: The synthesis of highly ortho-substituted triarylphosphine oxides presents unique steric challenges. While direct reaction of Grignard reagents with phosphorus oxychloride ( POCl3​ ) is possible for unhindered systems, the steric bulk of the ortho-methoxy group (acting as both a directing group and a chelating agent)[3] makes the third substitution dynamically sluggish, often leading to incomplete reactions and complex mixtures.

To ensure a self-validating and high-yield system , this protocol utilizes a two-stage approach:

  • Nucleophilic Substitution: Reaction of 2-methoxyphenylmagnesium bromide with phosphorus trichloride ( PCl3​ ) to form the intermediate tris(2-methoxyphenyl)phosphine[3].

  • Controlled Oxidation: Mild oxidation of the phosphine intermediate using 30% aqueous hydrogen peroxide ( H2​O2​ )[4].

This step-wise approach allows for intermediate purification, preventing the carryover of unreacted magnesium salts or partially substituted phosphinic acids into the final oxidation step.

Experimental Workflow Visualization

G A 2-Bromoanisole + Mg / THF B 2-Methoxyphenylmagnesium bromide A->B Grignard Formation D Tris(2-methoxyphenyl)phosphine (Intermediate) B->D Nucleophilic Substitution C PCl3 (0°C to Reflux) C->D F Tris(2-methoxyphenyl)phosphine oxide (Target: TMeOPPO-o) D->F Oxidation in THF E 30% H2O2 (0°C to RT) E->F

Fig 1: Two-stage synthetic workflow for Tris(2-methoxyphenyl)phosphine oxide.

Reagents and Quantitative Parameters

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis based on the phosphine intermediate.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Bromoanisole 187.043.3034.6 mmolAryl precursor
Magnesium turnings 24.313.6036.0 mmolGrignard metal
Phosphorus trichloride 137.331.0010.0 mmolPhosphorus electrophile
Hydrogen Peroxide (30 wt%) 34.011.2012.0 mmolOxidizing agent[4]
Sodium Thiosulfate (sat. aq.) 158.11Excess~20 mLPeroxide quenching[4]
Tetrahydrofuran (THF) 72.11Solvent~100 mLReaction medium

Step-by-Step Methodologies

Phase 1: Preparation of 2-Methoxyphenylmagnesium Bromide

Note: Rigorous exclusion of moisture is critical. All glassware must be oven-dried and purged with inert gas (N₂ or Ar).

  • Activation: Add magnesium turnings (36.0 mmol) and a single crystal of iodine to a dry 250 mL three-neck flask equipped with a reflux condenser and dropping funnel.

  • Initiation: Add 10 mL of anhydrous THF. Introduce ~5% of the total 2-bromoanisole (34.6 mmol total) to initiate the Grignard reaction (indicated by the disappearance of the iodine color and gentle bubbling).

  • Addition: Once initiated, dilute the remaining 2-bromoanisole in 30 mL of anhydrous THF and add dropwise over 30 minutes to maintain a gentle reflux.

  • Maturation: Reflux the mixture for an additional 1.5 hours to ensure complete consumption of magnesium. Cool to room temperature.

Phase 2: Synthesis of Tris(2-methoxyphenyl)phosphine
  • Electrophile Addition: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Substitution: Dissolve PCl3​ (10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes[3].

    • Causality Check: The highly exothermic nature of the P-C bond formation requires strict temperature control at 0 °C to prevent localized boiling and formation of unwanted biphenyl byproducts.

  • Reflux: Remove the ice bath and heat the reaction to reflux for 12 hours to overcome the steric hindrance of the third ortho-methoxy group addition.

  • Workup: Cool to 0 °C and carefully quench with degassed saturated NH4​Cl solution. Extract with degassed ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo to yield the crude phosphine.

Phase 3: Oxidation to Tris(2-methoxyphenyl)phosphine Oxide
  • Solvation: Dissolve the crude tris(2-methoxyphenyl)phosphine (assume ~10.0 mmol) in 50 mL of THF in a 100 mL round-bottom flask and cool to 0 °C[4].

  • Oxidation: Add 30 wt% aqueous H2​O2​ (12.0 mmol) dropwise. Stir the mixture at 0 °C for 2 hours.

    • Validation: Monitor reaction progress via TLC or 31P NMR. The phosphine peak (~ -30 to -40 ppm) will shift dramatically downfield to ~ +25 ppm upon oxidation.

  • Quenching: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ )[4].

    • Safety & Causality: Thiosulfate strictly reduces any unreacted peroxides, preventing explosive hazards during solvent concentration.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Combine the organic layers, dry over MgSO4​ , and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude white solid twice from a mixed solvent system of DCM and hexane to afford pure TMeOPPO-o[1].

Analytical Characterization & Validation

To ensure the self-validating integrity of the synthesized compound, compare the isolated product against the following established spectroscopic benchmarks[1]:

Analytical MethodExpected Result / Signal Assignment
Appearance White solid
Melting Point 203–205 °C (Lit. 205–206 °C)
1H NMR (400 MHz, CDCl3​ ) δ 7.55–7.42 (m, 6H, Ar-H), 6.97 (t, J = 7.5 Hz, 3H, Ar-H), 6.90 (dd, J = 5.3, 2.3 Hz, 3H, Ar-H), 3.56 (s, 9H, -OCH₃)
13C NMR (100 MHz, CDCl3​ ) δ 161.3, 134.0, 133.6, 121.2, 55.4 (approximate methoxy carbon)
31P NMR (162 MHz, CDCl3​ ) δ 25.8 (Singlet)
HRMS (m/z) [M]+ calcd. for C21​H21​O4​P , 368.1177; found, 368.1182

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Tris(2-methoxyphenyl)phosphine Oxide Coordination

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the coordination chemistry of tris(2-methoxyphenyl)phosphine oxide (TOMPPO) and its re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the coordination chemistry of tris(2-methoxyphenyl)phosphine oxide (TOMPPO) and its reduced precursor (TOMPP).

The core issue users face stems from the ortho-methoxy substituents. These groups generate an exceptionally large cone angle, creating severe steric hindrance around the central phosphorus/oxygen atom. While this bulkiness is a powerful tool for stabilizing highly reactive intermediates, it often manifests as sluggish kinetics, incomplete metal coordination, or severe lattice mismatch in nanomaterials.

This guide provides field-proven, causality-driven solutions tailored to your specific application domain.

G Start Identify Coordination Issue with TOMPPO App What is the Target Application? Start->App Cat Transition Metal Catalysis (e.g., Pd Cross-Coupling) App->Cat QD Perovskite Quantum Dots (Pb2+ Passivation) App->QD Lan Lanthanide Lumino-Glasses (e.g., Eu3+ Coordination) App->Lan CatSol Adjust Solvent Polarity & Decrease Ligand:Pd Ratio Cat->CatSol Sluggish Kinetics QDSol Switch to Isomer: TMeOPPO-p (Para-substituted) QD->QDSol Lattice Mismatch / Strain LanSol Leverage Weak Coordination Add Chiral Co-ligands Lan->LanSol Low Luminescence

Logical decision tree for resolving TOMPPO steric hindrance across applications.

Section 1: Perovskite Quantum Dots (QDs) & Nanomaterial Passivation

Q: Why does TOMPPO fail to passivate uncoordinated Pb²⁺ defects in CsPbI₃ quantum dots, resulting in low photoluminescence quantum yields (PLQY)?

A: The failure is a direct result of spatial steric exclusion. The ortho-methoxy groups in TOMPPO (often denoted as TMeOPPO-o in materials science) create a bulky spatial shield. This prevents the electron-donating P=O and –OCH₃ groups from approaching the perovskite lattice closely enough to establish a strong coordination bond with uncoordinated Pb²⁺ ions[1]. If coordination is forced, it introduces substantial structural distortion and strain into the lattice, leading to anomalous structural deformations[1].

The Solution: You must abandon the ortho-isomer and utilize a lattice-matched molecular anchoring strategy by switching to the para-isomer, . The interatomic distance of the oxygen atoms in TMeOPPO-p is ~6.5 Å, which perfectly matches the lattice spacing of the QDs. This allows for multi-site anchoring without steric clash, boosting PLQY to near-unity[1].

Quantitative Comparison of Phosphine Oxide Ligands in QD Passivation
LigandSubstitution PositionSteric HindranceLattice Matching (6.5 Å)QD PLQY (%)Max EQE (%)
TPPO None (Unsubstituted)LowMismatched (Single-site)~60–70< 15
TOMPPO (TMeOPPO-o) Ortho (2-methoxy)Very HighMismatched (Steric Clash)< 50< 10
TMeOPPO-p Para (4-methoxy)Low/ModerateMatched (Multi-site)97 26.91
Protocol 1: Lattice-Matched Passivation of Perovskite QDs

Causality: Using octane as a non-polar solvent ensures that the TMeOPPO-p ligand remains dispersed while interacting exclusively with the polar defect sites on the QD surface.

  • Precursor Preparation: Synthesize CsPbI₃ perovskite QDs using standard hot-injection methods.

  • Ligand Selection & Dissolution: Dissolve 10 mg of TMeOPPO-p in 1 mL of anhydrous octane. (Crucial: Do not use TOMPPO to avoid steric lattice strain).

  • Incubation: Inject the TMeOPPO-p solution into the crude QD dispersion under an inert atmosphere. Stir gently for 30 minutes at room temperature to allow the multi-site anchoring to reach thermodynamic equilibrium.

  • Purification: Precipitate the passivated QDs using methyl acetate (an anti-solvent that removes uncoordinated ligands without stripping the anchored TMeOPPO-p). Centrifuge at 7000 rpm for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the QD pellet in anhydrous hexane.

  • Self-Validation System: Immediately measure the Photoluminescence Quantum Yield (PLQY). A successful lattice-matched passivation will yield a PLQY of ≥95%. A PLQY <70% indicates incomplete ligand exchange or steric clash.

Workflow Step1 Synthesize CsPbI3 QDs Step2 Select Ligand: TMeOPPO-p (Avoid TOMPPO) Step1->Step2 Step3 Incubate in Octane (30 min) Step2->Step3 Step4 Precipitate with Methyl Acetate Step3->Step4 Step5 Resuspend in Hexane Step4->Step5 Step6 Validate PLQY (Target >95%) Step5->Step6

Step-by-step workflow for overcoming steric hindrance in QD passivation using TMeOPPO-p.

Section 2: Transition Metal Catalysis (Palladium Coordination)

Q: When using TOMPP or TOMPPO as ligands in Pd-catalyzed telomerization, the initial reaction rates are extremely slow. How can we overcome this coordination barrier without losing the ligand's benefits?

A: The massive steric encumbrance of the ortho-methoxy groups significantly slows down the formation of the active catalytic species. However, this steric hindrance is highly beneficial because it circumvents ligand decomposition via phosphonium salt formation—a primary cause of catalyst deactivation[2].

To overcome the initial sluggish kinetics, you must manipulate the coordination equilibrium. Lowering the Ligand-to-Metal ratio decreases the competition for the sterically crowded coordination sphere around the Palladium center, substantially increasing the initial rate of the reaction[2]. Additionally, the stability of the key intermediate (e.g., cis-[Pd((1–3η)-octa-2,7-dien-1-yl)(TOMPP)₂]⁺) is heavily dependent on the solvent composition; utilizing specific aromatic solvents can help stabilize the sterically crowded metal center[3].

Protocol 2: Preparation of Active Pd-TOMPP/TOMPPO Catalyst Solutions

Causality: Pre-coordinating the catalyst at a controlled, slightly elevated temperature in a highly polar environment overcomes the high activation energy required to fit the bulky TOMPP/TOMPPO ligands around the Pd center.

  • Stoichiometric Weighing: In a nitrogen-filled glovebox, weigh [Pd(dba)₂] (0.003 mol % relative to the target substrate) and the TOMPP/TOMPPO ligand.

  • Ratio Adjustment: Maintain a strict 2:1 Ligand:Pd ratio . Exceeding this ratio (e.g., 4:1) will cause severe steric crowding, completely stalling the initial catalytic cycle[2].

  • Solvent Addition: Dissolve the precursors in a highly polar solvent mixture (e.g., 14 M Methanol blend)[2]. The high polarity facilitates the displacement of the dba ligands.

  • Thermal Activation: Stir the precatalyst solution at 40 °C for 15 minutes prior to introducing the substrate (e.g., 1,3-butadiene).

  • Self-Validation System: Analyze the reaction mixture via Gas Chromatography (GC) using dibutyl ether as an internal standard after 30 minutes. A successfully activated, sterically optimized catalyst will reflect a high initial conversion rate and >90% selectivity for the desired product (e.g., 1-methoxy-2,7-octadiene)[2].

Section 3: Lanthanide Coordination & Lumino-Glasses

Q: We are trying to synthesize Europium (Eu³⁺) lumino-glasses, but TOMPPO exhibits very weak coordination to the lanthanide center. Should we force coordination using higher temperatures or extended reflux?

A: Absolutely not. In the context of chiral lanthanide lumino-glasses for Circularly Polarized Luminescence (CPL), the weak coordination caused by the bulky ortho-methoxy groups is a feature, not a bug .

The bulky ligand coordinates weakly to the Eu(III) ion, and[4]. Furthermore, the multiple weak coordination sites provided by the P=O and O-Me groups promote amorphous glass formation, preventing the complex from crystallizing, which is vital for fabricating transparent optical materials[4].

The Strategy: Instead of forcing tight coordination, pair TOMPPO with a strongly coordinating chiral bidentate ligand, such as (+)-3-(trifluoroacetyl)camphor (+tfc). The chiral ligand dictates the rigid inner-sphere geometry, while TOMPPO acts as an achiral, weakly coordinating glass promoter in the outer coordination sphere[4].

References

  • Sterically Encumbered and Poorly Electron-Donating Oxaphosphaadamantane Ligands for the Pd-Catalyzed Telomerization of Butadiene with Methanol Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Mechanistic Study of the Pd/TOMPP-Catalyzed Telomerization of 1,3-Butadiene: Influence of Aromatic Solvents on Bis-Phosphine Complex Formation and Regioselectivity Source: Organometallics - ACS Publications URL:[Link]

  • Lattice-matched molecular-anchor design for high-performance perovskite quantum dot light-emitting diodes Source: Nature Communications (via PMC / NIH) URL:[Link]

  • Chiral lanthanide lumino-glass for a circularly polarized light security device Source: Communications Chemistry (via PMC / NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Tris(2-methoxyphenyl)phosphine oxide vs triphenylphosphine oxide in coordination chemistry

As a Senior Application Scientist in coordination chemistry and advanced materials, I frequently encounter the assumption that phosphine oxides are interchangeable spectator ligands. This is a critical misconception. Whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in coordination chemistry and advanced materials, I frequently encounter the assumption that phosphine oxides are interchangeable spectator ligands. This is a critical misconception. While Triphenylphosphine oxide (TPPO) is the ubiquitous, robust standard for hard metal coordination, the introduction of ortho-methoxy groups in Tris(2-methoxyphenyl)phosphine oxide (TOMPPO) fundamentally rewrites the ligand's steric and electronic profile.

This guide objectively compares TPPO and TOMPPO, detailing the causality behind their divergent behaviors in lanthanide luminescence and perovskite quantum dot (QD) passivation.

Structural and Electronic Divergence: The Causality of Sterics

The performance of a phosphine oxide ligand is dictated by the accessibility of its phosphoryl (P=O) oxygen and the presence of secondary donor sites.

  • TPPO (The Baseline): TPPO acts as a classic hard Lewis base[1]. Its tetrahedral geometry and standard cone angle allow the P=O bond (typically 1.48 Å, elongating to ~1.51 Å upon coordination) to bind freely to electropositive metals[1][2]. It is a single-site donor that facilitates dense molecular packing and high crystallinity.

  • TOMPPO (The Steric Umbrella): TOMPPO possesses one hard P=O donor and three softer ether (O-Me) donors. However, the ortho-positioning of the methoxy groups creates an extreme steric shield around the phosphorus center. This unique architecture forces hemilability (weak, reversible binding) and restricts coordination numbers. Rather than forming dense crystals, TOMPPO's bulky, multi-site weak interactions frustrate lattice formation, driving the material toward amorphous, glassy states[3].

Quantitative Performance Comparison

To understand their application limits, we must compare their fundamental physicochemical properties and typical coordination behaviors.

ParameterTriphenylphosphine Oxide (TPPO)Tris(2-methoxyphenyl)phosphine Oxide (TOMPPO)
Chemical Formula OP(C6H5)3OP(C6H4-2-OCH3)3
Available Donor Sites 1 (Hard P=O)4 (1 Hard P=O, 3 Soft O-Me)
Steric Profile Standard cone angleHighly congested, umbrella-like
Typical Ln3+ Stoichiometry 3:1 or 4:1 (Highly coordinated)2:1 (Sterically restricted)
Solid-State Tendency Highly crystallineAmorphous / Glass-forming
Perovskite QD Passivation Moderate (Single-site defect healing)Poor (Induces severe lattice strain)

Application 1: Lanthanide Coordination and Lumino-Glasses

Lanthanide (Ln3+) ions require high coordination numbers to saturate their coordination spheres. When TPPO is used, it readily forms highly crystalline complexes (e.g., Ln(NO3)3(TPPO)3). However, in the development of advanced optical materials like Circularly Polarized Luminescence (CPL) security inks, crystallinity is detrimental because grain boundaries scatter light.

The TOMPPO Advantage: By utilizing TOMPPO, researchers intentionally weaponize steric hindrance. The bulky ortho-methoxy groups prevent the formation of 3:1 or 4:1 complexes. Instead, the ligand coordinates weakly across multiple sites, promoting a glass phase transition rather than crystallization. This weak coordination minimizes non-radiative quenching pathways, resulting in extraordinary CPL dissymmetry factors and high quantum yields[3].

LnCoord Ln Lanthanide Ion (Ln3+) TPPO TPPO Ligand Ln->TPPO Standard Sterics TOMPPO TOMPPO Ligand Ln->TOMPPO Extreme Steric Bulk Cryst Crystalline Complex (High Coordination) TPPO->Cryst Dense Packing Glass Amorphous Lumino-Glass (Restricted Coordination) TOMPPO->Glass Frustrated Packing & Multi-site Weak Binding

Divergent solid-state pathways of Lanthanide complexes based on ligand steric profiles.

Self-Validating Protocol: Synthesis of Eu(III)-TOMPPO Lumino-Glass

Causality: We use a strict 1:2 Metal-to-Ligand ratio because TOMPPO's bulk physically prohibits higher-order coordination, ensuring the frustrated packing required for glass formation[3].

  • Preparation: Dissolve Eu(III) salt and a chiral ligand (e.g., (+)-3-(trifluoroacetyl)camphor) in dichloromethane.

  • Ligand Addition: Introduce TOMPPO in a 1:2 molar ratio relative to Eu(III). Stir for 2 hours at room temperature.

  • Casting: Drop-cast the solution onto a quartz substrate and allow the solvent to evaporate slowly under a controlled atmosphere to prevent rapid nucleation.

  • Self-Validation (Thermal & Optical): Analyze the film via Differential Scanning Calorimetry (DSC). A successful amorphous glass will exhibit a distinct glass transition temperature (Tg) without sharp melting peaks. Measure the emission quantum yield (Φtot); a value >10% confirms that the weak coordination environment has successfully suppressed non-radiative quenching[3].

Application 2: Perovskite Quantum Dot (QD) Surface Passivation

Uncoordinated Pb2+ ions on the surface of CsPbI3 QDs act as non-radiative trap states. Passivating these defects requires electron-donating ligands.

The TPPO Baseline: TPPO provides single-site passivation via its P=O bond. While it partially heals surface defects, adjacent trap sites remain exposed, limiting the Photoluminescence Quantum Yield (PLQY).

The TOMPPO Mismatch: One might assume TOMPPO's four donor atoms would provide superior multi-site passivation. However, the ortho-methoxy groups create a site spacing that is vastly too large for the 6.5 Å spacing of the perovskite lattice. When enforced coordination is attempted, TOMPPO introduces substantial steric strain, leading to severe structural distortion of the QD surface (manifested theoretically by the anomalous transformation of benzene rings into five-membered rings)[4]. Note: Para-methoxy variants (TMeOPPO-p) perfectly match the lattice and achieve 97% PLQY, highlighting that TOMPPO's failure is purely due to its ortho-sterics[4].

QDPassivation Trap Uncoordinated Pb2+ (Surface Trap States) TPPO TPPO Passivation (Single-Site) Trap->TPPO TOMPPO TOMPPO Passivation (Ortho-Methoxy) Trap->TOMPPO Partial Partial Defect Healing (Adjacent Traps Remain) TPPO->Partial P=O Binding Only Strain Severe Lattice Strain (Structural Distortion) TOMPPO->Strain Steric Mismatch with Perovskite Lattice

Impact of ligand geometry on perovskite QD surface passivation and structural integrity.

Self-Validating Protocol: Probing Steric Strain in QD Passivation

Causality: By comparing carrier lifetimes, we can directly quantify whether a ligand has healed a trap state or introduced non-radiative decay pathways via lattice strain[4].

  • Synthesis: Synthesize standard CsPbI3 QDs via the hot-injection method.

  • Treatment: Divide the QD dispersion into three aliquots: Control, TPPO-treated, and TOMPPO-treated. Add 10 mg/mL of the respective ligand to the treated aliquots and stir for 30 minutes.

  • Purification: Precipitate the QDs using ethyl acetate to remove unbound ligands, then redisperse in octane.

  • Self-Validation (Exciton Dynamics): Perform Time-Resolved Photoluminescence (TRPL) decay measurements. The TPPO-treated QDs will show a moderate increase in average carrier lifetime (τavg) compared to the control. The TOMPPO-treated QDs will show suppressed lifetimes and broadened X-Ray Diffraction (XRD) peaks, validating that the steric mismatch has distorted the lattice and failed to eliminate trap states[4].

References

  • Triphenylphosphine oxide - Wikipedia. Wikipedia.org.
  • Transition metal complexes of phosphine oxides - Wikipedia. Wikipedia.org.
  • Chiral lanthanide lumino-glass for a circularly polarized light security device.
  • Lattice-matched molecular-anchor design for high-performance perovskite quantum dot light-emitting diodes.

Sources

Comparative

Comparing the Lewis basicity of tris(2-methoxyphenyl)phosphine oxide and tris(4-methoxyphenyl)phosphine oxide

Comparative Guide: Lewis Basicity of Tris(2-methoxyphenyl)phosphine oxide vs. Tris(4-methoxyphenyl)phosphine oxide Executive Summary Phosphine oxides are ubiquitous Lewis bases utilized across organocatalysis, metal coor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Lewis Basicity of Tris(2-methoxyphenyl)phosphine oxide vs. Tris(4-methoxyphenyl)phosphine oxide

Executive Summary

Phosphine oxides are ubiquitous Lewis bases utilized across organocatalysis, metal coordination, and semiconductor defect passivation. The electron-donating capability of the phosphoryl (P=O) oxygen is heavily dictated by the electronic and steric profiles of its substituents. This guide provides an objective, data-driven comparison between two structural isomers: tris(2-methoxyphenyl)phosphine oxide (o-An3PO) and tris(4-methoxyphenyl)phosphine oxide (p-An3PO) . By analyzing their divergent effective Lewis basicities, this document serves as a selection framework for researchers engineering advanced materials, such as high-efficiency perovskite quantum dot light-emitting diodes (PeLEDs).

Mechanistic Analysis: Electronic vs. Steric Governance

The intrinsic Lewis basicity of a phosphine oxide originates from the polarized P=O bond, where the oxygen atom acts as a hard Lewis base. The addition of methoxy (–OCH₃) groups to the phenyl rings introduces a strong positive mesomeric (+M) effect, pushing electron density toward the phosphorus center. However, the spatial positioning of these groups dictates the molecule's functional basicity.

  • Tris(4-methoxyphenyl)phosphine oxide (p-An3PO): When the methoxy groups are in the para position, the +M effect operates efficiently through the extended π -system without introducing steric bulk near the phosphoryl core. This unhindered access allows the highly electron-dense oxygen to strongly coordinate with Lewis acids, making p-An3PO an exceptionally strong and effective Lewis base[1].

  • Tris(2-methoxyphenyl)phosphine oxide (o-An3PO): Conversely, placing the methoxy groups in the ortho position creates a dense steric shield directly adjacent to the P=O bond. While the intrinsic electron density on the oxygen remains high due to the +M effect, the physical bulk of the ortho-methoxy groups repels incoming bulky Lewis acids (such as uncoordinated Pb²⁺ or Sn²⁺ sites on crystal surfaces). This steric clash drastically reduces the effective Lewis basicity and kinetic accessibility of o-An3PO[1].

Mechanism Core Phosphine Oxide (P=O) Core Structure Para Tris(4-methoxyphenyl) (p-An3PO) Core->Para Ortho Tris(2-methoxyphenyl) (o-An3PO) Core->Ortho ElecPara +M Electronic Effect (Minimal Steric Bulk) Para->ElecPara ElecOrtho +M Electronic Effect (High Steric Shielding) Ortho->ElecOrtho ResultPara High Effective Lewis Basicity (Strong Multi-site Binding) ElecPara->ResultPara ResultOrtho Low Effective Lewis Basicity (Sterically Hindered Binding) ElecOrtho->ResultOrtho

Fig 1. Mechanistic pathway of substituent effects on the effective Lewis basicity of phosphine oxides.

Comparative Performance & Application Data

The theoretical differences in basicity translate to profound performance gaps in practical applications. Recent advancements in perovskite quantum dots (PeQDs) highlight p-An3PO as a superior "lattice-matched" anchoring molecule. The unhindered P=O bond, combined with the spatial arrangement of the para-methoxy groups, perfectly matches the 6.5 Å lattice spacing of CsPbI₃ QDs, enabling robust multi-site defect passivation[1]. In contrast, o-An3PO fails to achieve this due to steric repulsion.

Table 1: Quantitative and Qualitative Comparison of Isomeric Phosphine Oxides

PropertyTris(4-methoxyphenyl)phosphine oxide (p-An3PO)Tris(2-methoxyphenyl)phosphine oxide (o-An3PO)
Substituent Position Para (4-position)Ortho (2-position)
Electronic Effect Strong +M (Resonance)Strong +M (Resonance)
Steric Hindrance at P=O Low (Unhindered access)High (Steric shielding by -OCH₃)
Effective Lewis Basicity Very HighLow to Moderate
³¹P NMR Chemical Shift ~ δ 29.2 ppm[1]~ δ 25.8 ppm[1]
Perovskite QD PLQY ~97% (Near-unity passivation)[1]< 60% (Poor defect anchoring)
Primary Application High-performance defect passivation, LEDsSpecialized sterically-demanding catalysis

Experimental Methodologies

To objectively evaluate and utilize these phosphine oxides, researchers must employ self-validating experimental workflows. The following protocols detail the quantification of Lewis basicity and its application in device engineering.

Workflow S1 1. Ligand Preparation S2 2. Lewis Acid Titration S1->S2 S3 3. 31P NMR Spectroscopy S2->S3 S4 4. Binding Constant Calculation S3->S4 S5 5. Device Integration S4->S5

Fig 2. Self-validating experimental workflow for quantifying Lewis basicity and device integration.

Protocol 1: Quantifying Effective Lewis Basicity via ³¹P NMR Titration

Causality Principle: Coordination of a Lewis acid to the P=O oxygen withdraws electron density from the phosphorus nucleus, resulting in a downfield chemical shift ( Δδ ) in the ³¹P NMR spectrum. Tracking this shift until saturation creates a self-validating binding isotherm; a failure to reach a plateau indicates non-specific interactions or insufficient Lewis acid strength.

  • Sample Preparation: Prepare a 0.05 M solution of the target phosphine oxide (p-An3PO or o-An3PO) in anhydrous CDCl₃.

  • Baseline Measurement: Acquire a baseline ³¹P{¹H} NMR spectrum to establish the uncoordinated chemical shift[1].

  • Titration: Sequentially add aliquots of a standard Lewis acid solution (e.g., SnCl₄ in CDCl₃) ranging from 0.1 to 3.0 molar equivalents.

  • Data Acquisition: Record the ³¹P NMR spectrum after each addition, strictly controlling the temperature at 298 K to prevent thermodynamic drift.

  • Isotherm Fitting: Plot the change in chemical shift ( Δδ ) against the equivalents of Lewis acid. Fit the curve to a 1:1 binding model to extract the association constant ( Ka​ ). p-An3PO will exhibit a significantly higher Ka​ and a steeper initial slope compared to o-An3PO due to the lack of steric shielding.

Protocol 2: Surface Passivation of Perovskite Quantum Dots (PeQDs)

Causality Principle: Effective passivation requires the ligand to dynamically replace aliphatic surface stabilizers without disrupting the crystal lattice. p-An3PO's high basicity and lack of steric hindrance allow it to strongly bind to uncoordinated Pb²⁺ defects, shutting down non-radiative recombination pathways and boosting quantum yield[1].

  • QD Synthesis & Purification: Synthesize CsPbI₃ PeQDs via standard hot-injection methods. Purify by centrifuging at 7,000 rpm for 10 minutes to remove excess oleic acid and oleylamine.

  • Ligand Exchange: Disperse the purified QDs in a non-polar solvent (e.g., octane). Introduce 5 mg/mL of p-An3PO (dissolved in a minimal amount of toluene) to the dispersion.

  • Incubation: Stir the mixture gently for 2 hours at room temperature to ensure complete multi-site anchoring.

  • Validation: Measure the Photoluminescence Quantum Yield (PLQY) using an integrating sphere. Successful passivation by p-An3PO yields a near-unity PLQY of ~97%, whereas control samples treated with sterically hindered o-An3PO show significantly lower efficiency due to incomplete defect coverage[1].

Conclusion

When designing catalytic systems or passivating agents that require a highly basic phosphoryl oxygen, is the superior choice. Its para-substitution provides maximum electron density without the penalty of steric hindrance, allowing for robust coordination to metal centers. Tris(2-methoxyphenyl)phosphine oxide (o-An3PO) should be reserved for specialized applications where extreme steric bulk is explicitly required to control reaction stereoselectivity or prevent over-coordination.

References

  • Chen, J., Liu, X., Cai, B., et al. "Lattice-matched molecular-anchor design for high-performance perovskite quantum dot light-emitting diodes." Nature Communications, 16(1), 8201 (2025). URL:[Link]

  • Quan, L. N., et al. "Edge stabilization in reduced-dimensional perovskites." Nature Communications, 11, 170 (2020). URL:[Link]

Sources

Validation

Validating Tris(2-methoxyphenyl)phosphine Oxide Coordination Modes via X-ray Crystallography: A Comparative Guide

In advanced coordination chemistry and catalyst design, the precise selection of a phosphine oxide ligand dictates the stability, reactivity, and electronic environment of the metal center. While simple triarylphosphine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In advanced coordination chemistry and catalyst design, the precise selection of a phosphine oxide ligand dictates the stability, reactivity, and electronic environment of the metal center. While simple triarylphosphine oxides act as standard Lewis bases, functionalized derivatives offer sophisticated coordination modes.

This guide provides an objective, data-driven comparison of Tris(2-methoxyphenyl)phosphine oxide (TOMPO) against common alternatives like Triphenylphosphine oxide (TPPO) and Tris(4-methoxyphenyl)phosphine oxide (TMeOPPO-p) . As a Senior Application Scientist, I will detail the causality behind these structural choices and provide a field-proven, self-validating workflow for confirming their coordination modes using single-crystal X-ray crystallography.

Structural Logic and Ligand Comparison

The fundamental difference between these ligands lies in the spatial orientation of their functional groups, which directly governs their coordination behavior.

  • Triphenylphosphine Oxide (TPPO): The baseline standard. It coordinates almost exclusively in a monodentate fashion (κ¹-O) via the phosphoryl oxygen. It is a strong, hard Lewis base but lacks secondary coordination sites[1].

  • Tris(4-methoxyphenyl)phosphine Oxide (TMeOPPO-p): The para-methoxy groups are sterically distant from the phosphoryl core. While it cannot form intramolecular chelates, the ~6.5 Å distance between oxygen atoms perfectly matches the lattice spacing of certain nanomaterials, making it an exceptional intermolecular multi-site anchor for passivating perovskite quantum dots[2].

  • Tris(2-methoxyphenyl)phosphine Oxide (TOMPO): The "product" of interest. The ortho-methoxy groups are directed toward the coordination sphere. This enables hemilabile, multidentate coordination (κ²-O,O' or higher) . The phosphoryl oxygen acts as the primary strong anchor, while the ortho-ether oxygens provide reversible, weak coordination that can stabilize reactive intermediates or satisfy high coordination numbers in f-block elements[3][4].

CoordinationLogic L1 Triphenylphosphine Oxide (TPPO) C1 Monodentate (κ¹-O) Strong P=O Donor L1->C1 L2 Tris(4-methoxyphenyl)phosphine Oxide (TMeOPPO-p) C2 Intermolecular Anchoring (Lattice-Matched) L2->C2 L3 Tris(2-methoxyphenyl)phosphine Oxide (TOMPO) C3 Hemilabile Chelation (κ²-O,O') Intramolecular Stabilization L3->C3 XR X-Ray Crystallography Validation (Absolute Geometry & Bond Metrics) C1->XR C2->XR C3->XR

Diagram 1: Logical relationship between ligand substitution, coordination mode, and crystallographic validation.

The Causality of X-Ray Crystallographic Validation

Why rely on X-ray crystallography rather than Nuclear Magnetic Resonance (NMR)? In solution, hemilabile ligands like TOMPO often exhibit fluxional behavior. The rapid on-off rates of the ortho-methoxy oxygens result in time-averaged NMR signals, masking the true coordination geometry. X-ray crystallography freezes the molecule in the solid state, allowing us to validate two critical mechanistic markers:

  • P–O Bond Elongation: Free phosphine oxides typically have a P=O bond length of ~1.48 Å. Upon coordination to a hard metal center, the ionic resonance structure (P⁺–O⁻) is stabilized, elongating the bond to ~1.51 Å[1]. The degree of elongation is a direct proxy for the M–O bond strength.

  • M–O(ether) Distances: To definitively prove κ²-O,O' coordination in TOMPO, the distance between the metal and the ortho-methoxy oxygen must be less than the sum of their Van der Waals radii.

Quantitative Performance Comparison
LigandSubstitutionPrimary CoordinationSecondary CoordinationTypical P–O ElongationPrimary Application
TPPO NoneMonodentate (κ¹-O)None~0.03 ÅStandard Lewis base / Crystallization aid
TMeOPPO-p Para-methoxyMonodentate (κ¹-O)Intermolecular lattice anchoring~0.03 ÅPerovskite QD passivation[2]
TOMPO Ortho-methoxyMonodentate (κ¹-O)Hemilabile Chelation (κ²-O,O')~0.04 ÅAsymmetric catalysis, f-block coordination

Experimental Protocol: Synthesis and X-Ray Validation

To ensure scientific integrity, the following methodology is designed as a self-validating system . Each step contains internal checks to confirm success before proceeding to the next.

Phase 1: Complexation and Crystal Growth

Causality: High-quality single crystals require a slow approach to supersaturation to avoid kinetic trapping of amorphous precipitates.

  • Synthesis: Dissolve 1.0 equivalent of the metal precursor (e.g., NiCl₂) in anhydrous dichloromethane. Slowly add 2.0 equivalents of TOMPO (derived from Tris(2-methoxyphenyl)phosphine[5]) dissolved in the same solvent.

  • Stirring: Stir at room temperature for 2 hours. Self-Validation: A distinct color shift indicates successful inner-sphere coordination.

  • Vapor Diffusion: Filter the solution through a 0.2 μm PTFE syringe filter into a small inner vial. Place this inside a larger vial containing a volatile anti-solvent (e.g., diethyl ether). Seal the outer vial tightly.

  • Incubation: Allow the system to sit undisturbed at 4 °C for 3–7 days until block-like single crystals form.

Phase 2: X-Ray Diffraction Workflow

Causality: Data collection at cryogenic temperatures (100 K) minimizes thermal motion (Debye-Waller factors), yielding sharper diffraction spots and more accurate bond lengths.

  • Mounting: Coat a single crystal in Paratone-N oil and mount it on a MiTeGen loop. Transfer immediately to the 100 K nitrogen cold stream of the diffractometer.

  • Data Collection: Collect diffraction data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.

  • Integration & Scaling: Process the frames using software like APEX or CrysAlisPro. Apply multi-scan absorption corrections.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation (The R-Factor Check): The model is only valid if the final R₁ value is < 5%, the Goodness-of-Fit (GoF) is ~1.0, and the largest residual electron density peak is < 1.0 e/ų (unless near a heavy metal).

ExpWorkflow S1 1. Complexation Reaction Mix TOMPO + Metal Precursor S2 2. Vapor Diffusion Slow Anti-Solvent Integration S1->S2 S3 3. Crystal Selection & Mounting Cryogenic Transfer (100 K) S2->S3 S4 4. X-Ray Diffraction Data Collection & Integration S3->S4 S5 5. Structure Refinement Validate R1 < 5%, GoF ~ 1.0 S4->S5

Diagram 2: Step-by-step experimental workflow for crystallographic validation of TOMPO complexes.

Conclusion

While Triphenylphosphine oxide (TPPO) remains a reliable monodentate ligand, the strategic placement of methoxy groups fundamentally alters coordination chemistry. Tris(4-methoxyphenyl)phosphine oxide (TMeOPPO-p) excels in intermolecular nanomaterial anchoring, but Tris(2-methoxyphenyl)phosphine oxide (TOMPO) provides unparalleled intramolecular hemilabile coordination. By rigorously applying single-crystal X-ray crystallography, researchers can definitively map these κ²-O,O' interactions, unlocking new pathways in rational catalyst design and heavy-metal coordination.

References

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - Cardiff University. Details the κ2-O,O' coordination modes of multidentate phosphine ligands. 3

  • Lattice-matched molecular-anchor design for high-performance perovskite quantum dot light-emitting diodes - PMC / Nature Communications. Discusses the use of Tris(4-methoxyphenyl)phosphine oxide (TMeOPPO-p) for lattice-matched anchoring at 6.5 Å. 2

  • Tris[2-(2′-pyridylmethoxy)phenyl]phosphine Oxide: Synthesis and Coordination Properties - ResearchGate. Explores the coordination properties of functionalized triarylphosphine oxides with donor groups in the side chain. 4

  • Tris(2-methoxyphenyl)phosphine (CAS 4731-65-1) - CymitQuimica. Chemical properties and utility of the parent phosphine as a ligand in coordination chemistry. 5

  • Transition metal complexes of phosphine oxides - Wikipedia. Outlines structural parameters, including the elongation of the P-O bond from 1.48 Å to 1.51 Å upon coordination. 1

Sources

Comparative

Tris(2-methoxyphenyl)phosphine oxide vs TOPO (trioctylphosphine oxide) in heavy metal extraction

An In-Depth Guide to Phosphine Oxide Extractants: A Comparative Analysis of Tris(2-methoxyphenyl)phosphine Oxide and Trioctylphosphine Oxide (TOPO) for Heavy Metal Extraction For researchers and professionals in hydromet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Phosphine Oxide Extractants: A Comparative Analysis of Tris(2-methoxyphenyl)phosphine Oxide and Trioctylphosphine Oxide (TOPO) for Heavy Metal Extraction

For researchers and professionals in hydrometallurgy, environmental remediation, and drug development, the selective removal of heavy metals from aqueous solutions is a persistent challenge. Solvent extraction, a robust and scalable technique, relies on the efficacy of the organic phase extractant.[1] Among the most powerful reagents are organophosphorus compounds, particularly neutral phosphine oxides, which operate via a solvation mechanism to form stable, lipophilic complexes with metal ions.[2]

This guide provides a comprehensive comparison between two such extractants: the workhorse of the industry, Trioctylphosphine Oxide (TOPO), and the sterically and electronically distinct Tris(2-methoxyphenyl)phosphine Oxide. While TOPO's performance is extensively documented, this guide synthesizes existing data and explores the potential of its aromatic analogue, drawing on insights from structurally similar compounds to illuminate its prospective advantages in selectivity and efficiency.

A Tale of Two Structures: Physicochemical Foundations

The extraction capabilities of these molecules are intrinsically linked to their three-dimensional structure and electronic properties.

Trioctylphosphine Oxide (TOPO) is characterized by a central phosphoryl group (P=O) bonded to three flexible, eight-carbon alkyl chains. These long, non-polar chains render the molecule highly soluble in aliphatic and aromatic hydrocarbon diluents, such as kerosene and cyclohexane, which are common in industrial solvent extraction circuits.[3]

Tris(2-methoxyphenyl)phosphine Oxide , in contrast, features a phosphoryl group attached to three rigid 2-methoxyphenyl (or o-anisyl) groups.[4][5] This structure introduces several key differences:

  • Steric Hindrance: The bulky aromatic rings create a more crowded and rigid coordination environment around the phosphoryl oxygen.

  • Electronic Effects: The electron-donating methoxy (-OCH₃) groups on the phenyl rings increase the electron density on the phosphoryl oxygen, potentially enhancing its donor strength and ability to coordinate with metal ions.[4]

  • Potential for Chelation: The presence of ether oxygen atoms from the methoxy groups in close proximity to the primary P=O coordination site opens the possibility of secondary coordination, forming a chelate ring. This "podand-like" structure can significantly increase the stability and selectivity of the extracted metal complex, a phenomenon observed in similar functionalized phosphine oxides.[6][7]

G cluster_TOPO Trioctylphosphine Oxide (TOPO) cluster_TMPO Tris(2-methoxyphenyl)phosphine Oxide TOPO_img TMPO_img

Caption: Chemical structures of TOPO and Tris(2-methoxyphenyl)phosphine Oxide.

Table 1: Comparison of Physicochemical Properties

PropertyTris(2-methoxyphenyl)phosphine OxideTrioctylphosphine Oxide (TOPO)
Molecular Formula C₂₁H₂₁O₄PC₂₄H₅₁OP
Molecular Weight 368.36 g/mol 386.63 g/mol
Appearance White to off-white crystalline powder[5]White, waxy solid
Melting Point 202-206 °C[5]50-60 °C
Key Structural Feature Rigid aromatic rings with methoxy groupsFlexible, long alkyl chains
Solubility Slightly soluble in water, soluble in select organic solvents[4][8]Insoluble in water, highly soluble in non-polar organic diluents[9]

Mechanism of Extraction: Solvation and Chelation

Neutral phosphine oxides extract metal salts from acidic aqueous solutions via a solvation mechanism. The electron-rich oxygen of the phosphoryl group acts as a Lewis base, donating a pair of electrons to the metal cation (a Lewis acid) to form a neutral coordination complex. This complex, being uncharged and possessing a hydrophobic exterior, preferentially partitions into the immiscible organic phase.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_aq Metal Cation (Mⁿ⁺) + Anions (A⁻) Complex_org Extracted Complex [M(A)ₙ(R₃PO)ₓ] M_aq->Complex_org Coordination & Phase Transfer PO Phosphine Oxide (R₃P=O) PO->Complex_org Solvation

Caption: General solvation mechanism for heavy metal extraction by phosphine oxides.

For TOPO, the extraction equilibrium for a divalent metal like Co²⁺ from a nitrate solution can be represented as:

Co²⁺(aq) + 2NO₃⁻(aq) + xTOPO(org) ⇌

The stoichiometry (x) is often 2, as determined by slope analysis.[10]

For Tris(2-methoxyphenyl)phosphine Oxide, the additional ether oxygens could lead to a more complex and potentially more stable chelated structure. This structural pre-organization can lower the entropic penalty of complexation, leading to higher extraction efficiency and selectivity for metal ions that fit well within the coordination pocket. While direct evidence for this specific molecule in metal extraction is emerging, studies on analogous phosphoryl-containing podands confirm that such intramolecular synergies significantly enhance extraction for f-block elements like Uranium and Thorium.[6][7]

Performance in Heavy Metal Extraction: A Data-Driven Comparison

The true measure of an extractant lies in its performance. TOPO has been rigorously tested across a wide spectrum of metals and conditions, providing a robust baseline for comparison.

Trioctylphosphine Oxide (TOPO): The Versatile Workhorse

TOPO is a powerful and versatile extractant for a multitude of heavy metals. Its effectiveness is well-documented:

  • Cobalt (Co(II)): Demonstrates high extraction efficiency, reaching up to 96.7%, from nitrate solutions.[11][12] The efficiency is tunable by adjusting nitric acid and extractant concentrations.[11][12]

  • Cadmium (Cd(II)) and Nickel (Ni(II)): TOPO is an effective carrier for Cd(II) in liquid membrane applications and has been successfully used on functionalized nanoparticles to adsorb both Cd(II) and Ni(II) from wastewater.

  • Zinc (Zn(II)): Can be effectively separated from cadmium in chloride media, with separation factors significantly enhanced by the addition of organic modifiers like methanol or acetone to the aqueous phase.

  • Uranium (U(VI)): Recognized as a superior extractant for uranium from various acidic leach liquors, outperforming many other organophosphorus reagents.[13]

  • Other Metals: Has proven effective for extracting Zr(IV), Hf(IV), Nb(V), and Ta(V), as well as achieving over 75% removal for As(V), Cr(VI), Hg(II), and Pb(II).[10][14][15]

Tris(2-methoxyphenyl)phosphine Oxide: A Specialist in Waiting?

Direct, peer-reviewed experimental data focusing on the heavy metal extraction performance of Tris(2-methoxyphenyl)phosphine Oxide is limited in currently available literature. Most studies highlight its role as a phosphine ligand (in its reduced phosphine form) for transition metal catalysis in organic synthesis.[8]

However, the performance of structurally related bi- and polydentate phosphine oxides provides a strong indication of its potential. Research on (2-(diphenylphosphorylmethoxy)phenyl)diphenylphosphine oxide, which also features an ether-oxygen near a phosphine oxide group, demonstrates a high extraction ability for U(VI), Th(IV), and rare-earth elements.[6][7] This strongly suggests that the architecture of Tris(2-methoxyphenyl)phosphine Oxide is conducive to forming stable complexes, which could translate to high extraction efficiencies and potentially unique selectivities that differ from the simple alkyl-based TOPO.

Table 2: Summary of Extraction Performance Data

Target MetalTrioctylphosphine Oxide (TOPO) PerformanceTris(2-methoxyphenyl)phosphine Oxide Performance
Cobalt (Co) High Efficiency: Up to 96.7% from 0.005M HNO₃ using 0.005M TOPO.[11][12]Data Not Available. Potential for high efficiency due to strong P=O donor.
Cadmium (Cd) Effective: TOPO concentration is the dominant factor in extraction efficiency.[16] Used in supported liquid membranes.[16]Data Not Available.
Lead (Pb) Effective: >75% removal demonstrated.[14][15]Data Not Available.
Zinc (Zn) Effective: Used for selective separation from Cd. Separation factor up to 30 in acetone-modified media.Data Not Available.
Uranium (U) Excellent: A powerful and selective extractant from various acidic liquors.[13]Potentially Excellent: Structurally similar podands show high extraction ability for U(VI).[6][7]
Nickel (Ni) Moderate to High: High extraction (99.97% for Co vs 32.57% for Ni) at pH 7.2 allows for separation.[17]Data Not Available.

Experimental Protocol: A Self-Validating System for Liquid-Liquid Extraction

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The following procedure is a standard method for evaluating extractant performance in a laboratory setting.

Step-by-Step Methodology
  • Preparation of Aqueous Phase:

    • Prepare a stock solution of the target heavy metal salt (e.g., Co(NO₃)₂, CdCl₂) in deionized water.

    • Dilute the stock solution to the desired initial concentration (e.g., 10-100 mg/L).[18]

    • Adjust the pH of the aqueous phase to the target value using dilute acid (e.g., HNO₃, HCl) or base (e.g., NaOH). The pH is a critical parameter, as it affects both metal speciation and the potential for hydrolysis and precipitation.[19][20][21]

  • Preparation of Organic Phase:

    • Accurately weigh the phosphine oxide extractant (TOPO or Tris(2-methoxyphenyl)phosphine Oxide) and dissolve it in a suitable, water-immiscible organic diluent (e.g., toluene, cyclohexane, kerosene) to achieve the desired concentration (e.g., 0.0025M to 0.1M).[11]

  • Extraction and Equilibration:

    • In a separatory funnel, combine equal volumes (e.g., 10 mL) of the prepared aqueous and organic phases. This establishes an aqueous-to-organic (A:O) ratio of 1:1.

    • Shake the funnel vigorously for a predetermined equilibration time (e.g., 15-30 minutes) using a mechanical shaker to ensure thorough mixing and facilitate mass transfer across the liquid-liquid interface.[11][12]

    • Causality Check: The equilibration time must be sufficient to reach a thermodynamic steady state. This is determined empirically by running kinetic studies and observing when the metal concentration in the aqueous phase no longer changes with time.

  • Phase Separation:

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

    • Carefully drain the lower (denser) phase, which is typically the aqueous raffinate, into a clean sample tube.

  • Analysis and Calculation:

    • Take an aliquot of the aqueous phase both before and after extraction.

    • Measure the concentration of the heavy metal in each aliquot using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • The concentration of metal in the organic phase can be determined by mass balance.

    • Calculate the Percentage Extraction (%E) and the Distribution Ratio (D) :

      • %E = ([M]initial - [M]final / [M]initial) * 100

      • D = [M]organic / [M]aqueous = ([M]initial - [M]final) / [M]final where [M] is the metal concentration.

Workflow and Validation

G cluster_prep 1. Preparation cluster_proc 2. Process cluster_anal 3. Analysis A1 Prepare Aqueous Phase (Metal Solution at Target pH) B1 Combine Phases (A:O Ratio = 1:1) A1->B1 A2 Prepare Organic Phase (Extractant in Diluent) A2->B1 B2 Equilibrate (Mechanical Shaking) B1->B2 B3 Separate Phases (Allow to Settle) B2->B3 C1 Sample Aqueous Phase (Before & After) B3->C1 C2 Analyze Metal Conc. (AAS / ICP-OES) C1->C2 C3 Calculate %E and D C2->C3

Caption: Standard experimental workflow for liquid-liquid heavy metal extraction.

Trustworthiness: This protocol is self-validating. Running a control experiment (using only the diluent without the extractant) confirms that the phosphine oxide is responsible for the extraction. Furthermore, ensuring the purity of the extractant is paramount. Commercial grades of TOPO are known to contain acidic impurities that can alter the extraction mechanism and lead to irreproducible results.[22] Purification may be required for fundamental studies.[3][23]

Conclusion and Future Outlook

This guide establishes Trioctylphosphine Oxide (TOPO) as a highly versatile and powerful extractant, validated by a vast body of experimental data for a wide range of heavy metals including cobalt, cadmium, zinc, and uranium. Its efficacy, driven by the strong solvating power of the phosphoryl group and the high lipophilicity of its octyl chains, makes it a reliable standard in solvent extraction.

Tris(2-methoxyphenyl)phosphine Oxide represents a more nuanced and specialized reagent. While direct comparative data for heavy metal extraction is not yet prevalent, its molecular architecture is compelling. The combination of a strong P=O donor group with proximate ether oxygens within a rigid aromatic framework suggests a high potential for chelation-enhanced extraction. This could translate into superior selectivity for specific metal ions that complement its unique steric and electronic profile. The promising results from structurally analogous podands support this hypothesis.[6][7]

For researchers, TOPO remains the go-to choice for broad-spectrum heavy metal removal. However, for applications demanding high selectivity or the targeted removal of a specific metal from a complex matrix, Tris(2-methoxyphenyl)phosphine Oxide is a promising candidate worthy of further investigation. Direct, side-by-side comparative studies under identical conditions are essential to fully map its performance and unlock its potential as a next-generation selective extractant.

References

  • Removal of Heavy Metal Co(II) Using Trioctylphosphine Oxide as an Extractant. (2025). Vertex AI Search.
  • Cadmium (II) and Lead (II) extraction and transport in Supported Liquid Membrane using TOPO and D2EHPA as mobile carriers.
  • Removal of Heavy Metal Co(II) Using Trioctylphosphine Oxide as an Extractant.
  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. (2025). MDPI.
  • Trioctylphosphine oxide (TOPO).
  • Perfluorinated phosphine oxide and sulfides as extractants for heavy metals and radionuclides. (2011). PubMed.
  • The study on distribution coefficient of polonium between tri-octylphosphine oxide (TOPO) and tri-butylphosphate (TBP) in toluen. Journal of Radioanalytical and Nuclear Chemistry.
  • Trioctylphosphine oxide – Knowledge and References. Taylor & Francis.
  • α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. (2022). MDPI.
  • Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. PMC.
  • Perfluorinated phosphine oxide and sulfides as extractants for heavy metals and radionuclides.
  • Note on the Solvent Extraction of Some Metals by Tri-n-octyl Phosphine Oxide. OSTI.
  • Removal of of toxic metal ions (Ni2+ and Cd2+) from wastewater by using TOPO decorated iron oxide nanoparticles. (2022).
  • Extraction and Separation of Zinc and Cadmium Chlorides by TOPO
  • Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. (2021). MDPI.
  • Tris[2-(2′-pyridylmethoxy)phenyl]phosphine Oxide: Synthesis and Coordination Properties.
  • Optimization of High-Pressure-Assisted Extraction of Cadmium and Lead from Kelp (Laminaria japonica) Using Response Surface Methodology. PMC.
  • Uranium from phosphoric acid: Kinetic studies of the solvent extraction processes for uranium extraction.
  • A Survey of the Extraction of Metal Ions by Trialkylphosphine Oxides. OSTI.
  • Solvent extraction of uranium (and vanadium) from acid liquors with trialkylphosphine oxides. OSTI.GOV.
  • Tris(2-methoxyphenyl)phosphine. Tokyo Chemical Industry Co., Ltd.
  • CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine. CymitQuimica.
  • Comparison of Alkyl Phosphine Oxides in Polar and Non-Polar Diluents: Solvent Extraction, Spectroscopic, Conductivity and Theoretical Study. (2025). R Discovery.
  • Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions (RSC Publishing).
  • Tris(2-Methoxyphenyl)phosphine. (2026). ChemicalBook.
  • INFLUENCE OF pH AND PRECIPITATING AGENT ON THE REMOVAL OF HEAVY METAL CATIONS
  • Influence of pH on heavy metal speciation and removal from wastewater using micellar-enhanced ultrafiltration.
  • Tris(2-methoxyphenyl)phosphine. Chem-Impex.
  • Tris(2-methoxyphenyl)phosphine (C21H21O3P). PubChemLite.
  • Tris(o-methoxyphenyl)phosphine 96. Sigma-Aldrich.
  • Heavy Metal Removal from Wastewater by using Liquid Liquid Extraction. (2019). International Journal of Innovative Research in Science, Engineering and Technology.
  • The Trouble with TOPO; Identification of Adventitious Impurities Beneficial to the Growth of Cadmium Selenide Quantum Dots, Rods, and Wires. (2008). Nano Letters.
  • Fractionation of Heavy Metals in Multi-Contaminated Soil Treated with Biochar Using the Sequential Extraction Procedure. (2021). PMC.
  • pH Effect on Heavy Metal Release from a Polluted Sediment. (2018). SciSpace.
  • Effect of pH, Temperature, and Salinity Levels on Heavy Metal Fraction in Lake Sediments. (2024). MDPI.
  • Heavy Metal and Trace Metal Analysis in Soil by Sequential Extraction: A Review of Procedures. (2010). PMC.
  • Application Notes and Protocols for the Removal of Heavy Metals from W

Sources

Validation

Comparative Analysis of ¹H and ¹³C NMR Spectra for Tris(2-methoxyphenyl)phosphine Oxide Derivatives

Introduction: The Analytical Imperative Tris(2-methoxyphenyl)phosphine oxide (TMeOPPO-o) and its isomeric derivatives are highly valued scaffolds in advanced materials science and homogeneous catalysis. Recently, TMeOPPO...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

Tris(2-methoxyphenyl)phosphine oxide (TMeOPPO-o) and its isomeric derivatives are highly valued scaffolds in advanced materials science and homogeneous catalysis. Recently, TMeOPPO-o has demonstrated exceptional utility as a lattice-matched molecular anchor for stabilizing high-performance perovskite quantum dot light-emitting diodes[1].

When evaluating these organophosphorus compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural verification. The phosphoryl (P=O) group acts as a strong electron-withdrawing center, while the methoxy (-OCH₃) substituents exert powerful electron-donating (+M) effects. The precise positioning of these methoxy groups—whether ortho or para to the phosphorus center—drastically alters the magnetic environment. This guide provides an objective, data-driven comparison of the ¹H and ¹³C NMR spectra for TMeOPPO-o, its para-isomer (TMeOPPO-p), and the unsubstituted baseline, triphenylphosphine oxide (TPPO).

Mechanistic Principles of NMR in Triarylphosphine Oxides

To accurately interpret the spectra of these derivatives, scientists must account for two primary phenomena: magnetic anisotropy and heteronuclear spin-spin coupling .

Magnetic Anisotropy and Steric Shielding

In TMeOPPO-o, the steric bulk of the three ortho-methoxy groups forces the molecule into a rigid, propeller-like conformation. This specific geometry places the methoxy protons directly within the shielding cone of the adjacent aromatic rings. As a result, the ¹H NMR signal for the -OCH₃ protons in TMeOPPO-o experiences a significant upfield shift (~3.56 ppm)[1]. In contrast, the para-methoxy protons in TMeOPPO-p project outward, away from the shielding cones, resonating further downfield (~3.85 ppm).

Heteronuclear Spin Coupling ( JPH​ and JPC​ )

The spin-active ³¹P nucleus ( I=1/2 , 100% natural abundance) couples extensively with both ¹H and ¹³C nuclei throughout the aromatic framework[2].

  • Carbon Coupling ( JPC​ ): The substituent effects on the chemical shifts are heavily influenced by changes in charge distribution. The one-bond carbon coupling ( 1JPC​ ) at the ipso position is exceptionally large (~100–108 Hz)[2]. The magnitude of the coupling decays predictably with distance, allowing for the definitive assignment of ortho ( 2JPC​≈10 Hz) and meta ( 3JPC​≈12−14 Hz) carbons.

  • Proton Coupling ( JPH​ ): Protons ortho to the phosphoryl group exhibit strong three-bond coupling ( 3JPH​≈11−13 Hz), splitting the expected aromatic doublets into distinct doublet-of-doublets (dd)[3].

Comparative Quantitative Data

The following tables summarize the critical ¹H and ¹³C NMR parameters for the three comparative scaffolds, demonstrating the profound impact of substituent regiochemistry.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants (CDCl₃, 400 MHz)
Compound-OCH₃ Shift (ppm)Aromatic Ortho ProtonsAromatic Meta / Para ProtonsKey Coupling Features
TMeOPPO-o 3.56 (s, 9H)6.90 (dd, J=5.3,2.3 Hz, 3H)7.55–7.42 (m, 6H), 6.97 (t, J=7.5 Hz, 3H)Shielded -OCH₃ due to propeller conformation[1].
TMeOPPO-p ~3.85 (s, 9H)7.61 (dd, JPH​=11.5,JHH​=8.8 Hz, 6H)6.95 (dd, JPH​=2.5,JHH​=8.8 Hz, 6H)Classic AA'BB' system split by ³¹P[4].
TPPO N/A7.68–7.60 (m, 6H)7.55–7.42 (m, 9H)Complex multiplet; strong P=O deshielding[5].
Table 2: ¹³C{¹H} NMR Chemical Shifts and Coupling Constants (CDCl₃, 100 MHz)
CompoundIpso Carbon (C1)Ortho Carbon (C2)Meta Carbon (C3)Para Carbon (C4)-OCH₃ Carbon
TMeOPPO-o ~121.0 (d, 1JPC​≈105 Hz)161.3 (C-OMe)[1]111.5 (d, 3JPC​≈12 Hz)134.0 (s)[1]55.4 (s)
TMeOPPO-p ~124.5 (d, 1JPC​≈108 Hz)133.8 (d, 2JPC​≈11 Hz)114.2 (d, 3JPC​≈13 Hz)162.5 (C-OMe)55.3 (s)
TPPO 133.0 (d, 1JPC​≈104 Hz)132.0 (d, 2JPC​≈10 Hz)128.6 (d, 3JPC​≈12 Hz)132.1 (d, 4JPC​≈3 Hz)N/A

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural characterization, the following protocol utilizes a self-validating logic loop. Do not proceed to time-intensive ¹³C acquisitions without first confirming the oxidation state via ³¹P NMR.

Step 1: Synthesis and Purification
  • Oxidation: Dissolve 1.0 mmol of tris(2-methoxyphenyl)phosphine in 10 mL of anhydrous dichloromethane (DCM). Slowly add 1.2 equivalents of 30% aqueous H₂O₂ at 0 °C.

    • Causality: H₂O₂ is chosen over metal-based oxidants to prevent paramagnetic contamination, which would severely broaden the NMR signals and obscure fine JPH​ coupling.

  • Workup: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude solid via flash column chromatography (ethyl acetate) to afford TMeOPPO-o as a white solid[5].

Step 2: NMR Sample Preparation
  • Weigh 15–20 mg of the purified TMeOPPO-o into a clean glass vial.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Organophosphorus chemical shifts are highly sensitive to concentration and solvent polarity. TMS provides an absolute 0.00 ppm internal reference, ensuring the subtle upfield shift of the ortho-methoxy protons (3.56 ppm) is accurately quantified rather than being an artifact of solvent referencing.

  • Transfer the homogeneous solution to a 5 mm NMR tube.

Step 3: Sequential Acquisition Strategy
  • ³¹P{¹H} NMR (Oxidation State Check): Acquire a proton-decoupled ³¹P spectrum (162 MHz, 64 scans).

    • Validation: The ³¹P nucleus is highly sensitive to its oxidation state. Unoxidized P(III) species resonate upfield (approx. -10 to -30 ppm), whereas the target P(V) oxide resonates significantly downfield (+25 to +35 ppm). Confirm the presence of a single downfield peak before proceeding.

  • ¹H NMR (Proton Environments): Acquire a standard ¹H spectrum (400 MHz, 16 scans, 1 sec relaxation delay). Extract the JPH​ coupling constants for the ortho protons.

  • ¹³C{¹H} NMR (Carbon Framework): Acquire a proton-decoupled ¹³C spectrum (100 MHz, 1024 scans, 2 sec relaxation delay). Map the 1JPC​ through 4JPC​ coupling constants to assign the aromatic carbons definitively.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating experimental protocol.

NMR_Workflow cluster_0 Synthesis & Purification cluster_1 Self-Validating NMR System N1 Oxidation of P(III) (H2O2 in DCM) N2 Flash Chromatography (EtOAc/Hexane) N1->N2 Workup N3 31P{1H} NMR (Confirm P=O ~+30 ppm) N2->N3 Sample Prep (CDCl3 + TMS) N4 1H NMR (Proton Environments) N3->N4 P(V) Confirmed N5 13C{1H} NMR (Carbon Framework) N3->N5 P(V) Confirmed N6 Data Synthesis (Extract J_PH & J_PC) N4->N6 N5->N6

Caption: Workflow for the synthesis and self-validating NMR characterization of phosphine oxides.

References

  • Source: University of Cambridge (Nature, 2025)
  • Multinuclear NMR Studies of the Substituent Effects in N-Phenyl-P,P,P-Triarylphospha-λ5-Azenes, Triaryl-Phosphines and Triarylphosphine Oxides Source: Taylor & Francis URL
  • Phys. Org. 527 - RSC Publishing (NMR of phosphorylated derivatives)
  • Tertiary Amine-Mediated Reductions of Phosphine Oxides to Phosphines (Supporting Information)
  • Electronic Supplementary Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL

Sources

Comparative

A Comparative Guide to the Donor Strength of Phosphine Oxides: Evaluating Tris(2-methoxyphenyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals The electron-donating ability, or donor strength, of a phosphine oxide is a fundamental parameter that dictates its interaction with Lewis acids and metal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The electron-donating ability, or donor strength, of a phosphine oxide is a fundamental parameter that dictates its interaction with Lewis acids and metal centers. This property is paramount in a multitude of chemical applications, from catalysis, where it influences the electronic environment of a metal and thus its reactivity, to coordination chemistry and materials science. Tris(2-methoxyphenyl)phosphine oxide, with its unique steric and electronic profile conferred by the ortho-methoxy substituents, presents an interesting case for evaluation. The electron-donating nature of the methoxy groups is anticipated to enhance the basicity of the phosphoryl oxygen, though this may be modulated by steric effects.[1]

This guide will delve into the primary experimental techniques for quantifying phosphine oxide donor strength: the Gutmann-Beckett method (³¹P NMR Spectroscopy), Infrared (IR) Spectroscopy, and Isothermal Titration Calorimetry (ITC). Each section will not only provide a detailed, step-by-step protocol but also elucidate the scientific principles underpinning the methodology.

Quantifying Donor Strength: Methodologies and Protocols

A definitive measure of a phosphine oxide's donor strength is crucial for predicting its behavior in chemical systems. The following sections detail the most robust and widely accepted methods for this determination.

The Gutmann-Beckett Method: A ³¹P NMR Spectroscopic Approach

The Gutmann-Beckett method is a convenient and powerful technique to assess the Lewis acidity of a species by probing the change in the ³¹P NMR chemical shift of a standard Lewis base, typically triethylphosphine oxide (TEPO).[2] Conversely, by using a standard Lewis acid, this method can be adapted to compare the donor strength of different phosphine oxides. A stronger donor phosphine oxide will cause a greater downfield shift in the ³¹P NMR signal of a Lewis acid probe upon coordination.

The interaction of the Lewis basic oxygen atom of the phosphine oxide with a Lewis acid deshields the phosphorus nucleus, leading to a downfield chemical shift. The magnitude of this shift (Δδ) is directly proportional to the strength of the Lewis acid-base interaction.

Objective: To determine the relative donor strength of a phosphine oxide by measuring the change in the ³¹P NMR chemical shift of a standard Lewis acid upon adduct formation.

Materials:

  • Phosphine oxide to be tested (e.g., tris(2-methoxyphenyl)phosphine oxide)

  • Reference phosphine oxides (e.g., triphenylphosphine oxide, tri-n-butylphosphine oxide)

  • Standard Lewis acid (e.g., triethylaluminum, boron trifluoride etherate)

  • Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, deuterated toluene)

  • NMR tubes, gas-tight syringes, and Schlenk line equipment

Procedure:

  • Preparation of Stock Solutions (under inert atmosphere):

    • Prepare a stock solution of the standard Lewis acid (e.g., 0.1 M) in the chosen anhydrous NMR solvent.

    • Prepare separate stock solutions of the phosphine oxide under investigation and the reference phosphine oxides (e.g., 0.1 M) in the same solvent.

  • NMR Sample Preparation:

    • In an NMR tube, add a precise volume of the Lewis acid stock solution.

    • Acquire a ³¹P NMR spectrum of the free Lewis acid (if applicable and observable).

    • To the same NMR tube, add an equimolar amount of the phosphine oxide stock solution.

    • Gently mix the solution and allow it to equilibrate.

  • ³¹P NMR Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum of the resulting Lewis acid-phosphine oxide adduct.

    • Reference the spectrum appropriately (e.g., using an external standard of 85% H₃PO₄).

  • Data Analysis:

    • Determine the chemical shift (δ) of the phosphorus nucleus in the adduct.

    • Calculate the change in chemical shift (Δδ) relative to a suitable reference (often the free phosphine oxide). A larger Δδ indicates a stronger donation from the phosphine oxide to the Lewis acid.

Caption: Workflow for the Gutmann-Beckett method.

Infrared Spectroscopy: Probing the P=O Stretch

Infrared spectroscopy offers a direct probe of the bond strength of the phosphoryl (P=O) group. When a phosphine oxide acts as a Lewis base and coordinates to a Lewis acid, electron density is drawn from the P=O bond towards the Lewis acid. This donation of electron density weakens the P=O bond, resulting in a decrease in its stretching frequency (ν(P=O)).[3] The magnitude of this redshift (Δν(P=O)) is a direct measure of the phosphine oxide's donor strength; a larger redshift signifies a stronger donor.

Objective: To evaluate the donor strength of a phosphine oxide by measuring the shift in its P=O stretching frequency upon coordination to a Lewis acid.

Materials:

  • Phosphine oxide to be tested and reference phosphine oxides

  • Standard Lewis acid (e.g., phenol, a metal carbonyl)

  • Anhydrous, IR-transparent solvent (e.g., dichloromethane, hexane)

  • FTIR spectrometer

  • Liquid-tight IR cell (e.g., with CaF₂ or NaCl windows)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the phosphine oxide in the chosen solvent.

    • Acquire the IR spectrum of the free phosphine oxide and accurately determine the frequency of the P=O stretching band.

    • To this solution, add an excess of the Lewis acid (e.g., phenol, which will hydrogen-bond to the phosphoryl oxygen).

  • IR Spectrum Acquisition:

    • Acquire the IR spectrum of the resulting mixture.

  • Data Analysis:

    • Identify the new P=O stretching frequency in the Lewis acid adduct.

    • Calculate the difference in frequency (Δν(P=O)) between the free and complexed phosphine oxide.

    • Compare the Δν(P=O) values for different phosphine oxides; a larger value indicates a stronger donor.

Caption: Experimental workflow for IR spectroscopy.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach

Isothermal Titration Calorimetry directly measures the heat change (enthalpy, ΔH) associated with the binding interaction between a phosphine oxide and a Lewis acid.[4] This provides a direct thermodynamic quantification of the donor strength. A more exothermic enthalpy of binding indicates a stronger interaction and, consequently, a stronger donor phosphine oxide. ITC also has the advantage of simultaneously determining the binding affinity (Ka), stoichiometry (n), and entropy (ΔS) of the interaction.

Objective: To determine the enthalpy of adduct formation between a phosphine oxide and a Lewis acid as a measure of donor strength.

Materials:

  • Phosphine oxide to be tested and reference phosphine oxides

  • Standard Lewis acid

  • Anhydrous, non-coordinating solvent

  • Isothermal Titration Calorimeter

Procedure:

  • Instrument and Sample Preparation:

    • Thoroughly clean and dry the sample cell and injection syringe.

    • Degas all solutions to prevent the formation of bubbles during the experiment.

    • Prepare a solution of the phosphine oxide (in the sample cell) and a more concentrated solution of the Lewis acid (in the injection syringe) in the same solvent.

  • Titration:

    • Place the phosphine oxide solution in the sample cell and the Lewis acid solution in the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

    • Perform a series of small, sequential injections of the Lewis acid solution into the sample cell.

  • Data Acquisition and Analysis:

    • The instrument measures the heat released or absorbed after each injection.

    • The raw data is a series of peaks corresponding to each injection. Integration of these peaks yields the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of Lewis acid to phosphine oxide.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the enthalpy of binding (ΔH).

    • A more negative ΔH value corresponds to a stronger donor phosphine oxide.

Caption: Isothermal Titration Calorimetry workflow.

Comparative Analysis of Phosphine Oxide Donor Strength

The table below summarizes experimental data for common phosphine oxides and provides a scientifically reasoned estimate for tris(2-methoxyphenyl)phosphine oxide. The donor strength generally increases with the electron-donating ability of the substituents on the phosphorus atom. Alkyl groups are strong electron donors, making trialkylphosphine oxides strong Lewis bases. Phenyl groups are more electron-withdrawing than alkyl groups, thus triphenylphosphine oxide is a weaker donor than tri-n-butylphosphine oxide.

Table 1: Comparison of Phosphine Oxide Donor Strengths

Phosphine OxideStructureTypical ³¹P NMR Shift (δ, ppm) of Free LigandEstimated Donor StrengthRationale for Donor Strength
Tri-n-butylphosphine oxide(n-Bu)₃P=O~43[5]StrongThe electron-donating alkyl groups increase the electron density on the phosphoryl oxygen.
Triphenylphosphine oxidePh₃P=O~29[6]ModerateThe phenyl groups are less electron-donating than alkyl groups, resulting in a moderate donor strength.
Tris(4-methoxyphenyl)phosphine oxide(4-MeOPh)₃P=O~30Moderate-StrongThe para-methoxy groups are electron-donating through resonance, enhancing the basicity of the oxygen.
Tris(2-methoxyphenyl)phosphine oxide (2-MeOPh)₃P=O Not Reported Strong (Estimated) The ortho-methoxy groups are strongly electron-donating via resonance and induction, which should significantly increase the electron density on the phosphoryl oxygen, making it a strong donor. However, potential steric hindrance from the ortho-substituents could slightly modulate the interaction with very bulky Lewis acids.[1][7]
Tris(pentafluorophenyl)phosphine oxide(C₆F₅)₃P=ONot ReportedVery WeakThe highly electronegative fluorine atoms are strongly electron-withdrawing, significantly reducing the donor strength of the phosphoryl oxygen.

Note: The ³¹P NMR chemical shifts can vary depending on the solvent and concentration.

Conclusion

The donor strength of tris(2-methoxyphenyl)phosphine oxide is predicted to be strong, likely surpassing that of triphenylphosphine oxide and its para-methoxy substituted analogue. This is attributed to the powerful electron-donating effect of the ortho-methoxy groups.[1] While steric hindrance from these ortho-substituents might play a role in its coordination to exceptionally bulky Lewis acids, the electronic enhancement of the phosphoryl oxygen's basicity is expected to be the dominant factor.

The experimental protocols detailed in this guide provide a robust framework for the empirical determination of the donor strength of tris(2-methoxyphenyl)phosphine oxide and other phosphine oxides. Such quantitative data is invaluable for the rational design of catalysts and reagents, enabling researchers to fine-tune the electronic properties of their systems for optimal performance in a wide range of chemical transformations.

References

  • Gutmann, V. (1975). The Donor-Acceptor Approach to Molecular Interactions. Coordination Chemistry Reviews, 18, 225-255. [Link]

  • Cotton, F. A., & Goodgame, D. M. L. (1960). The effect of complex-formation by phosphine oxides on their P-O stretching frequencies. Journal of the Chemical Society, 1777-1779. [Link]

  • Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]

  • Gräfenstein, J., & Cremer, D. (2009). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, (11), 1742-1754. [Link]

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]

  • Nespeca, P., et al. (2023). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. Inorganic Chemistry. [Link]

  • Müller, J. (2021). Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. ChemRxiv. [Link]

  • Kostin, M. A., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 25(6), 1373. [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). ³¹P NMR chemical shifts of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Progress in Nuclear Magnetic Resonance Spectroscopy, 36(3), 279-349. [Link]

  • Ereztech. Tris(2-methoxyphenyl)phosphine. Ereztech Product Page. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Exner, O. (1978). A Critical Compilation of Substituent Constants. In Correlation Analysis in Chemistry (pp. 439-540). Springer, Boston, MA. [Link]

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.. [Link]

  • Nespeca, P., et al. (2023). Structural and Electronic Impacts of the Axial Substitution at the Phosphorus Center of C(sp3)‐Bridged P‐Heterotriangulenes. Chemistry – A European Journal, 29(1), e202202681. [Link]

  • Kühl, O. (2007). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Chemist. Springer Science & Business Media. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. [Link]

  • Wikipedia. (2023, October 27). Gutmann–Beckett method. [Link]

  • Carbon, C. (n.d.). Determination of Lewis Acidity using ³¹P NMR. [Link]

  • Magritek. (2016, October 5). New Lab Manual: Determination of Lewis Acidity using ³¹P NMR. [Link]

  • Cardiff University. (n.d.). Illuminating Lewis acidity strength. [Link]

  • Farkas, J., et al. (2018). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. Molecules, 23(11), 2872. [Link]

  • Wang, Q., et al. (2022). Design, Synthesis, and Applications of ortho-Sulfur Substituted Arylphosphanes. CCS Chemistry, 4(7), 2386-2396. [Link]

  • Lee, S., et al. (2024). An Isolable Triarylphosphine Radical Cation Electronically Stabilized by Through-Space Radical Delocalization. Journal of the American Chemical Society. [Link]

  • Chapp, T. W., et al. (2015). Sterically Hindered Ortho-Substituted Phosphatriptycenes as Configurationally Stable P-Chirogenic Triarylphosphines. Organometallics, 34(11), 2443-2453. [Link]

  • IIT Delhi. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. [Link]

  • Gil, V. M. S., & Geraldes, C. F. G. C. (1987). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted Anisoles. The Journal of Physical Chemistry, 91(1), 91-94. [Link]

  • RSC Publishing. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

  • ChemRxiv. (2021). Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. [Link]

  • IAEA. (2025). Computational studies on the basicity of phosphoryl-oxygen: from phosphate to phosphine oxide. [Link]

  • ResearchGate. (2025). On the Lewis Basicity of Phosphoramides: A Critical Examination of Their Donor Number through Comparison of Enthalpies of Adduct Formation with SbCl₅ and BF₃. [Link]

  • DTIC. (1963). HEATS OF FORMATION OF PHOSPHORUS OXIDES. [Link]

  • OSHA. (n.d.). PHOSPHINE Method number: ID-182. [Link]

  • Journal of Food and Drug Analysis. (2025). Method development for the determination of phosphine residues in foods. [Link]

  • Chemistry LibreTexts. (2022, January 24). A3: Determination of Phosphate by a Colorimetric Method. [Link]

  • SpectraBase. (n.d.). Tri(n-butyl)phosphine oxide. [Link]

  • University of California, Irvine. (n.d.). ³¹P NMR Chemical Shift of Phosphorous Compounds. [Link]

  • Canadian Science Publishing. (n.d.). Phosphorus-31 NMR studies of several phosphines in the solid state. [Link]

  • Frontiers. (2021, April 7). Computational Infrared Spectroscopy of 958 Phosphorus-Bearing Molecules. [Link]

  • RSC Publishing. (2022). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. [Link]

  • ACS Publications. (2017, June 18). Photochemical Kinetics of a Phosphine Oxide Free Radical Initiator from Femtosecond UV-Pump/Mid-IR-Probe Spectroscopy. [Link]

  • RSC Publishing. (1999). Linear co-ordinative bonding at oxygen: a spectroscopic and structural study of phosphine oxide-Group 13 Lewis acid adducts. [Link]

  • RSC Publishing. (1973). The chemistry of heteroarylphosphorus compounds. Part 7. Heteroaryl-, heteroarylmethyl-, and substituted aryl-phosphonate esters. Electronic effects of substituents at phosphorus on the rates of alkaline hydrolysis, and phosphorus-31 nuclear magnetic resonance and phosphoryl infrared stretching frequency studies. [Link]

  • PubMed. (2007, August 21). Tuning Lewis acidity using the reactivity of "frustrated Lewis pairs": facile formation of phosphine-boranes and cationic phosphonium-boranes. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tris(2-methoxyphenyl)phosphine oxide

Comprehensive Safety & Operational Guide: Tris(2-methoxyphenyl)phosphine oxide (CAS 47467-89-0) Welcome to the authoritative safety and operational guide for handling Tris(2-methoxyphenyl)phosphine oxide. As a Senior App...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Tris(2-methoxyphenyl)phosphine oxide (CAS 47467-89-0)

Welcome to the authoritative safety and operational guide for handling Tris(2-methoxyphenyl)phosphine oxide. As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. We will explore the causality behind each safety measure, ensuring that your laboratory practices are not just rule-following, but scientifically grounded, self-validating systems. This compound is a critical reagent in advanced drug development and organometallic catalysis, but its specific hazard profile demands precision in handling, PPE selection, and disposal.

Hazard Profile & Physiological Causality

Understanding the molecular behavior of Tris(2-methoxyphenyl)phosphine oxide is the first step in mitigating its risks. The compound features a polar phosphine oxide core flanked by lipophilic methoxy-substituted aromatic rings. This amphiphilic nature allows it to interact readily with cellular membranes, leading to localized irritation upon contact[1].

Table 1: GHS Hazard Profile and Mechanistic Causality

GHS CodeHazard StatementPhysiological Causality & Risk Factor
H302 Harmful if swallowedThe compound can disrupt gastrointestinal mucosa. Systemic absorption is facilitated by the lipophilic methoxy groups[1].
H315 Causes skin irritationDermal contact leads to lipid bilayer disruption in the stratum corneum, triggering localized inflammatory cascades[1].
H319 Causes serious eye irritationThe polar P=O bond interacts strongly with the aqueous environment of the cornea, causing severe osmotic stress and irritation[1].
H335 May cause respiratory irritationFine particulate dust can bypass upper respiratory cilia, depositing in the bronchioles and causing localized tissue inflammation[1].

Engineering Controls & Personal Protective Equipment (PPE)

Every piece of protective equipment is a targeted countermeasure against the specific chemical properties of this compound.

Engineering Controls: The Chemical Fume Hood To neutralize the H335 (respiratory irritation) hazard, all handling—especially weighing and transferring the dry powder—must occur within a certified chemical fume hood.

  • The Standard: The hood must maintain an average face velocity of 80–120 feet per minute (fpm) [2].

  • The Causality: A face velocity of ~100 fpm provides optimal laminar flow. Velocities below 70 fpm fail to capture fine powders, allowing them to drift into your breathing zone. Conversely, velocities exceeding 150 fpm create turbulent aerodynamic eddies that can physically blow the powder out of the hood and onto your lab coat[3][4].

Table 2: PPE Specifications and Scientific Justification

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile Gloves (11-13 mil thickness)Unlike latex, nitrile (nitrile butadiene rubber) resists organic permeation. A 11-13 mil thickness ensures a breakthrough time of >1 hour if the oxide is handled in solvent solutions[5][6].
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses lack a facial seal. Goggles prevent micro-particulates (dust) from bypassing the lenses and contacting the cornea (H319 mitigation).
Body Protection Flame-Resistant (FR) Lab CoatProvides a physical barrier against H315 dermal hazards. FR material is required if the compound is used in high-temperature catalytic reactions.

Operational Plan: Step-by-Step Handling Protocol

This workflow is designed as a self-validating system. Do not proceed to the next step unless the validation check passes.

  • Step 1: Pre-Operation System Validation

    • Action: Turn on the fume hood and set the sash to the designated working height (typically 18 inches).

    • Validation Check: Verify the digital airflow monitor reads between 80-120 fpm[7]. If no monitor is present, hold a delicate tissue at the bottom edge of the sash; it should pull gently and steadily inward.

    • Action: Inspect your 11-13 mil nitrile gloves for micro-tears by inflating them slightly and checking for pressure loss.

  • Step 2: Static-Free Weighing

    • Action: Place an anti-static weigh boat on the analytical balance inside the hood.

    • Causality: Phosphine oxides can hold static charges. Using standard plastic boats can cause the powder to repel and aerosolize, increasing inhalation risks.

    • Action: Use a grounded stainless-steel spatula to transfer the Tris(2-methoxyphenyl)phosphine oxide.

  • Step 3: Dissolution and Reaction Setup

    • Action: If dissolving the solid in a solvent (e.g., dichloromethane or methanol), add the solvent slowly down the side of the reaction vessel to prevent dry powder from kicking up.

    • Validation Check: Ensure the vessel is securely clamped before initiating magnetic stirring to prevent mechanical spills.

  • Step 4: Doffing and Decontamination

    • Action: Wipe down the balance and hood surface with a solvent-dampened towel (e.g., isopropanol) to capture any invisible dust.

    • Action: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin.

Spill Response and Disposal Workflow

Chemical spills require an immediate, calculated response governed by OSHA HAZWOPER standards (29 CFR 1910.120)[8]. The primary rule of solid chemical spills is never dry sweep , as this forcefully aerosolizes the respiratory irritant[9].

Step-by-Step Spill Response:

  • Assess & Isolate: Determine if the spill is minor (<50 g/mL) or major. For minor spills, alert nearby colleagues and secure the perimeter[9].

  • Containment (Solid): Carefully place slightly damp paper towels over the spilled Tris(2-methoxyphenyl)phosphine oxide powder. The moisture binds the particulates, preventing a dust cloud[9].

  • Containment (Solution): If spilled as a solution, encircle the perimeter with absorbent pads (pigs) to prevent the liquid from spreading, then work from the outside in[10].

  • Collection: Use a disposable plastic scoop to transfer the dampened powder or saturated absorbents into a sealable plastic hazardous waste bag[9].

  • Decontamination: Wash the affected surface with soap and water to remove residual lipophilic compound, followed by a final wipe with an appropriate solvent if necessary[11].

G N1 Spill Detected: Tris(2-methoxyphenyl) phosphine oxide N2 Assess State & Volume N1->N2 N3 Major Spill (>50g/mL): Evacuate & Call EHS N2->N3 High Risk N4 Minor Spill (<50g/mL): Don 11-13 mil Nitrile & Goggles N2->N4 Low Risk N5 Solid: Dampen with Towel Solution: Encircle with Sorbents N4->N5 N6 Collect into Sealable Plastic Receptacle N5->N6 N7 Decontaminate Surface (Soap & Water / Solvent) N6->N7 N8 Label as Hazardous Waste & Request EHS Pickup N7->N8

Workflow for assessing and neutralizing Tris(2-methoxyphenyl)phosphine oxide spills.

Disposal Plan: All materials contaminated with Tris(2-methoxyphenyl)phosphine oxide (including weigh boats, damp towels, and doffed gloves) must be treated as hazardous waste.

  • Place waste in a chemically compatible, leak-proof secondary container.

  • Affix a GHS-compliant Hazardous Waste label detailing the chemical name, hazards (Irritant, Harmful), and the date of accumulation[10].

  • Store in a designated Satellite Accumulation Area (SAA) and request pickup from your Environmental Health and Safety (EHS) department. Do not dispose of this compound in standard municipal trash or down the sink[9][11].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.